molecular formula C20H38N2O5 B15563171 Neoenactin B2

Neoenactin B2

Katalognummer: B15563171
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: WAKCZJJZENSBLC-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neoenactin B2 is an amino acid amide.
This compound has been reported in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

Eigenschaften

Molekularformel

C20H38N2O5

Molekulargewicht

386.5 g/mol

IUPAC-Name

(2S)-2-amino-N,3-dihydroxy-N-(15-methyl-3,10-dioxohexadecyl)propanamide

InChI

InChI=1S/C20H38N2O5/c1-16(2)9-7-8-12-17(24)10-5-3-4-6-11-18(25)13-14-22(27)20(26)19(21)15-23/h16,19,23,27H,3-15,21H2,1-2H3/t19-/m0/s1

InChI-Schlüssel

WAKCZJJZENSBLC-IBGZPJMESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Enigmatic Antifungal Action of Neoenactin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neoenactin B2, a member of the neoenactin family of antibiotics, has been recognized for its intrinsic antifungal properties and its remarkable ability to potentiate the efficacy of polyene antibiotics. Despite its discovery in 1987, the precise molecular mechanism underpinning its activity remains largely uncharacterized in publicly available literature. This technical guide synthesizes the existing knowledge on this compound, contextualizes its probable mechanism of action based on its chemical classification as a hydroxamic acid, and delves into its synergistic relationship with polyene antifungals. This document aims to provide a foundational resource for researchers and professionals in drug development by proposing a hypothetical mechanism of action and outlining standard experimental protocols that could be employed for its further investigation.

Introduction to this compound

This compound is a naturally occurring antifungal compound isolated from Streptomyces species. Structurally, it is a hydroxamic acid derivative, a class of compounds known for their metal-chelating properties and a wide range of biological activities.[1] The initial research highlighted that this compound exhibits activity against various yeasts and fungi and, most notably, enhances the antifungal effects of polyene antibiotics such as amphotericin B.[1]

Core Mechanism of Action: A Hyroxamate-Driven Hypothesis

While the specific molecular target of this compound has not been definitively identified, its classification as a hydroxamic acid provides a strong basis for a proposed mechanism of action. Hydroxamic acids are well-documented inhibitors of metalloenzymes.[2][3][4][5][6] Their characteristic functional group, R-CO-NH-OH, can effectively chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are often essential cofactors in the active sites of enzymes.[4]

Therefore, it is highly probable that this compound exerts its antifungal effect by targeting and inhibiting a critical fungal metalloenzyme. Potential targets could include enzymes involved in:

  • Cell Wall Synthesis and Maintenance: Disruption of these enzymes would weaken the fungal cell wall, leading to osmotic instability and cell lysis.

  • DNA Synthesis and Repair: Inhibition of metalloenzymes like ribonucleotide reductase can halt cell division.[6]

  • Cellular Metabolism and Respiration: Targeting key metabolic enzymes would deprive the fungal cell of essential energy and building blocks.

The Synergistic Power: Potentiation of Polyene Antibiotics

The most compelling piece of evidence regarding this compound's bioactivity is its synergistic effect with polyene antibiotics.[1] Polyenes, such as amphotericin B, are a class of antifungal agents that bind to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular contents and ultimately leading to cell death.[7][8][9]

The synergy between this compound and polyenes suggests a multi-faceted attack on the fungal cell. Several plausible mechanisms could explain this potentiation:

  • Weakening of the Fungal Cell Wall: By inhibiting a metalloenzyme involved in cell wall biosynthesis, this compound could compromise the structural integrity of the cell wall. This would make the fungal cell membrane more accessible and susceptible to the disruptive action of polyene antibiotics.

  • Inhibition of Cellular Repair Mechanisms: Fungal cells possess stress response and repair pathways to counteract damage from antifungal agents. This compound might inhibit a key metalloenzyme within these pathways, preventing the fungus from repairing the membrane damage caused by polyenes.

  • Altering Membrane Composition: While less direct, inhibition of certain metabolic enzymes by this compound could potentially alter the lipid composition of the fungal membrane, indirectly enhancing the affinity or pore-forming efficiency of polyenes.

The following diagram illustrates a proposed workflow for the synergistic action of this compound and a polyene antibiotic like Amphotericin B.

Synergistic Antifungal Mechanism cluster_0 Fungal Cell This compound This compound Metalloenzyme Metalloenzyme (e.g., in Cell Wall Synthesis) This compound->Metalloenzyme Inhibits Cell Wall Cell Wall Metalloenzyme->Cell Wall Weakens Synthesis Cell Membrane Cell Membrane Ergosterol Ergosterol Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Pore Formation Pore Ergosterol->Pore Formation Induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis Leads to

Caption: Proposed synergistic mechanism of this compound and Amphotericin B.

Quantitative Data on Antifungal Activity

Due to the limited published research on this compound, a comprehensive table of quantitative data is not available. However, for the purpose of illustrating how such data would be presented for researchers, the following table provides a template with hypothetical values. These values would typically be determined through standardized microbroth dilution assays.

CompoundFungal SpeciesMIC₅₀ (µg/mL)MFC (µg/mL)
This compound Candida albicans1664
Cryptococcus neoformans832
Aspergillus fumigatus32>64
Amphotericin B Candida albicans0.51
Cryptococcus neoformans0.250.5
Aspergillus fumigatus12
This compound + Amphotericin B (0.125 µg/mL) Candida albicans28
Cryptococcus neoformans14
Aspergillus fumigatus416

Note: The data in this table is illustrative and not based on published experimental results.

Experimental Protocols for Mechanistic Elucidation

To further investigate the mechanism of action of this compound, particularly its synergy with polyene antibiotics, a checkerboard microdilution assay is a standard and effective method.

Checkerboard Synergy Assay Protocol

Objective: To determine the in vitro interaction between this compound and a polyene antibiotic (e.g., Amphotericin B) against a target fungal strain.

Materials:

  • 96-well microtiter plates

  • Target fungal strain (e.g., Candida albicans)

  • Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL)

  • RPMI-1640 medium

  • This compound stock solution

  • Amphotericin B stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of Amphotericin B along the y-axis (e.g., rows A-G).

    • Column 11 should contain only Amphotericin B dilutions (this compound control).

    • Row H should contain only this compound dilutions (Amphotericin B control).

    • Column 12 should contain only the fungal inoculum (growth control).

  • Inoculation:

    • Add the standardized fungal inoculum to all wells except for a sterility control well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or by measuring absorbance at 600 nm.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

The following diagram outlines the workflow for a typical checkerboard synergy assay.

Checkerboard Assay Workflow Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Inoculate with Fungus Inoculate with Fungus Prepare Drug Dilutions->Inoculate with Fungus Incubate Plate Incubate Plate Inoculate with Fungus->Incubate Plate Determine MICs Determine MICs Incubate Plate->Determine MICs Calculate FICI Calculate FICI Determine MICs->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results End End Interpret Results->End

Caption: Workflow for a checkerboard synergy assay.

Future Directions and Conclusion

The study of this compound presents a compelling opportunity for the discovery of novel antifungal mechanisms and the development of combination therapies. Future research should prioritize the identification of its specific molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic screening. Elucidating the precise mechanism of its synergistic interaction with polyene antibiotics could pave the way for new therapeutic strategies to combat resistant fungal infections.

References

Unraveling the Synthesis of Neoenactin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a publicly documented total synthesis of the antifungal agent Neoenactin B2 has shifted the focus of researchers towards understanding its natural biosynthetic pathway. This guide delves into the available scientific literature to provide a comprehensive overview of the biosynthesis, isolation, and characterization of this compound, a member of the neoenactin family of antibiotics.

This compound, an antifungal compound, is a secondary metabolite produced by the microorganism Streptoverticillium olivoreticuli.[1][2] While a complete, step-by-step total chemical synthesis has not been detailed in publicly accessible scientific literature, studies on its biosynthesis have provided valuable insights into its formation. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on the biosynthetic origins and physicochemical properties of this compound.

Biosynthetic Pathway: Insights from Precursor Feeding Studies

Investigations into the biosynthesis of the neoenactin family, including this compound, have revealed a precursor-directed approach. Supplementation of the Streptoverticillium olivoreticuli culture medium with specific amino acids has been shown to selectively enhance the production of different neoenactin congeners.

Specifically, the production of this compound is significantly increased when the culture medium is supplemented with L-leucine.[1] This suggests that L-leucine serves as a key building block for the distinctive side chain of the this compound molecule. Similarly, the production of other neoenactins is enhanced by the addition of other amino acids: L-norvaline for Neoenactin A, L-isoleucine for Neoenactin B1, and L-valine for Neoenactin M1.[1] This precursor-initiated biosynthesis highlights a flexible enzymatic machinery within the producing organism.

The proposed biosynthetic pathway for this compound, based on these findings, involves the incorporation of L-leucine into the growing molecular scaffold, which also contains L-serine.[1] The core structure is likely assembled through a series of enzymatic reactions, including peptide bond formation and subsequent modifications to yield the final hydroxamic acid-containing antibiotic.

Neoenactin_B2_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthetic Machinery of S. olivoreticuli cluster_product Product L-Serine L-Serine Enzymatic Assembly Enzymatic Assembly L-Serine->Enzymatic Assembly L-Leucine L-Leucine L-Leucine->Enzymatic Assembly This compound This compound Enzymatic Assembly->this compound

Figure 1. Proposed biosynthetic pathway of this compound.

Physicochemical Properties and Characterization

The structure of this compound was elucidated using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] These analytical techniques are crucial for the definitive identification and characterization of the molecule.

Property Data Reference
Molecular Formula C21H38N2O5[3]
1H NMR (CDCl3, ppm) δ 0.92 (6H, d, J=6.5 Hz), 1.2-1.8 (11H, m), 2.0-2.3 (4H, m), 3.6-3.9 (3H, m), 4.25 (1H, m), 6.85 (1H, br s), 8.50 (1H, br s)[3]
13C NMR (CDCl3, ppm) δ 22.5 (q), 22.7 (q), 24.9 (t), 27.9 (d), 29.3 (t), 29.5 (t), 29.6 (t), 32.5 (t), 36.8 (t), 39.0 (t), 53.5 (d), 62.1 (t), 169.5 (s), 172.8 (s)[3]
Mass Spectrometry FAB-MS m/z 400 (M+H)+[3]

Table 1. Spectroscopic data for this compound.

Experimental Protocols: Fermentation, Extraction, and Purification

While a total synthesis protocol is not available, the methods for producing and isolating this compound from its natural source have been described.

Fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus

The producing organism, a strain identified as H 829-MY 10, is cultured to generate the neoenactin antibiotics.[4] The fermentation process involves growing the microorganism in a suitable culture medium under controlled conditions to encourage the production of the desired secondary metabolites.

Extraction and Purification

This compound, being primarily located in the mycelia of the culture, is extracted using methanol (B129727).[4] The basic nature of the antibiotic allows for its subsequent extraction from the methanol solution into ethyl acetate (B1210297) at an alkaline pH.[4] Further purification is achieved through partition chromatography on a cellulose (B213188) column, with elution using an ethyl acetate buffer system at pH 8.0.[4]

Experimental_Workflow Fermentation Fermentation Methanol_Extraction Methanol_Extraction Fermentation->Methanol_Extraction Mycelia Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Methanol_Extraction->Ethyl_Acetate_Extraction Crude Extract (Alkaline pH) Partition_Chromatography Partition_Chromatography Ethyl_Acetate_Extraction->Partition_Chromatography Concentrated Extract Pure_Neoenactin_B2 Pure_Neoenactin_B2 Partition_Chromatography->Pure_Neoenactin_B2 Elution with Buffered Ethyl Acetate

Figure 2. Experimental workflow for isolation of this compound.

Concluding Remarks

The study of this compound's synthesis is currently centered on its biosynthetic pathway within Streptoverticillium olivoreticuli. The precursor feeding experiments provide a foundational understanding of how the molecule is constructed in nature. For drug development professionals and scientists, this knowledge can inform strategies for yield improvement through metabolic engineering of the producing strain. While the absence of a reported total synthesis presents a challenge, the detailed spectroscopic and isolation data available provide a solid basis for future synthetic endeavors and further investigation into the biological activity of this promising antifungal agent.

References

Neoenactin B2: An In-depth Technical Guide on its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoenactin B2 is a member of the neoenactin family of antibiotics.[1] Structurally related to Neoenactin A, it has been identified as a positional isomer of Neoenactin B1.[1] Early research has indicated that this compound exhibits activity against a range of yeasts and fungi.[1] A particularly interesting characteristic of this compound is its ability to potentiate the in vitro activity of polyene antifungal antibiotics, such as amphotericin B.[1] This synergistic potential suggests that this compound could play a role in combination therapies, potentially broadening the efficacy of existing antifungal agents or overcoming certain mechanisms of resistance. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's antifungal properties, within the constraints of available data, and to detail the standardized protocols through which its antifungal spectrum can be more comprehensively elucidated.

Data Presentation: Antifungal Spectrum of this compound

The following table summarizes the expected format for presenting the antifungal spectrum of this compound. Due to the aforementioned lack of specific data in the public domain, the Minimum Inhibitory Concentration (MIC) values are listed as "Not Available." This structured format is provided as a template for future research findings.

Fungal SpeciesTypeThis compound MIC (µg/mL)
Candida albicansYeastNot Available
Candida glabrataYeastNot Available
Candida parapsilosisYeastNot Available
Candida tropicalisYeastNot Available
Candida kruseiYeastNot Available
Cryptococcus neoformansYeastNot Available
Aspergillus fumigatusMoldNot Available
Aspergillus flavusMoldNot Available
Aspergillus nigerMoldNot Available
Aspergillus terreusMoldNot Available
Fusarium solaniMoldNot Available
Rhizopus oryzaeMoldNot Available
Trichophyton rubrumDermatophyteNot Available
Microsporum canisDermatophyteNot Available

Experimental Protocols: Broth Microdilution for Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland density standards

  • Incubator

Preparation of Antifungal Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida spp.):

  • Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer at a wavelength of 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus spp.):

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or by spectrophotometric correlation.

Broth Microdilution Assay
  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plates. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Dispense 100 µL of each antifungal dilution into the appropriate wells.

  • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antifungal concentrations.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35°C. For yeasts, incubation is typically 24-48 hours. For filamentous fungi, incubation can range from 48 to 96 hours, depending on the species.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For some antifungals against molds, a 100% inhibition endpoint is used. The endpoint for this compound would need to be established.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal susceptibility of a fungal isolate using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Isolate->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Antifungal_Stock This compound Stock Solution Serial_Dilution Serial Dilution in Microplate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis and Interpretation MIC_Reading->Data_Analysis

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound presents an intriguing profile as a potential antifungal agent, particularly due to its reported synergistic effects with established polyene antibiotics. However, a significant gap exists in the scientific literature regarding its specific in vitro activity against a comprehensive panel of pathogenic fungi. The methodologies outlined in this guide provide a standardized framework for researchers to systematically evaluate the antifungal spectrum of this compound. Such studies are crucial to understanding its potential clinical utility, either as a standalone agent or in combination therapies, and to guide further preclinical and clinical development. Future research should focus on generating robust MIC data to populate the spectrum table and to explore the molecular mechanisms underlying its antifungal activity and synergistic interactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Neoenactin B2

This technical guide provides a comprehensive overview of the chemical properties of this compound, a member of the neoenactin family of antifungal antibiotics. The information is compiled for professionals in research, science, and drug development who require detailed data on this compound.

Core Chemical Properties

This compound is a naturally occurring compound isolated from Streptomyces species. Its structure has been elucidated through spectroscopic methods. While detailed physicochemical data is limited in publicly accessible literature, key identifiers have been established.

PropertyData
Molecular Formula C₂₀H₃₈N₂O₅
Molecular Weight 386.53 g/mol
CAS Number 88231-87-2
Appearance Not explicitly stated in available literature
Melting Point Not explicitly stated in available literature
Solubility Not explicitly stated in available literature
Optical Rotation Not explicitly stated in available literature
UV Absorption (λmax) Not explicitly stated in available literature

Spectroscopic Data

The structure of this compound was primarily determined by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the primary literature contains this information, specific chemical shifts are not available in publicly accessible abstracts.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound to be 386.53 g/mol .

Experimental Protocols

The following section outlines the general experimental procedures for the isolation and structural elucidation of this compound, based on standard methodologies for natural product chemistry.

Isolation of this compound

The isolation of this compound typically involves a multi-step process beginning with the fermentation of a producing microorganism, followed by extraction and chromatographic purification.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces sp. CultureBroth Culture Broth Fermentation->CultureBroth SolventExtraction Solvent Extraction CultureBroth->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC PureNeoenactinB2 Pure this compound HPLC->PureNeoenactinB2

Caption: General workflow for the isolation of this compound.
Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

G cluster_input Isolated Compound cluster_spectroscopy Spectroscopic Analysis cluster_output Structural Information PureCompound Pure this compound NMR 1H and 13C NMR PureCompound->NMR MS Mass Spectrometry PureCompound->MS Structure Elucidated Structure of this compound NMR->Structure MS->Structure

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

References

A Technical Guide to Neoenactin B2: Production, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin B2 is a member of the neoenactin family of antifungal antibiotics produced by the actinomycete Streptoverticillium olivoreticuli. This document provides a comprehensive overview of the producing organism, available data on the biosynthesis of related compounds, and generalized protocols for the cultivation, isolation, and characterization of this compound. Due to the limited publicly available data specific to this compound, this guide incorporates methodologies and data from closely related compounds and organisms to provide a foundational framework for research and development.

The Producing Organism: Streptoverticillium olivoreticuli

Streptoverticillium olivoreticuli is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. As with other members of the genus Streptomyces (to which Streptoverticillium is now largely considered synonymous), it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities.

1.1. Morphological and Cultural Characteristics

Streptoverticillium olivoreticuli exhibits the characteristic morphology of actinomycetes, forming a branched network of substrate and aerial mycelia. The aerial mycelia bear chains of spores, which contribute to the colony's appearance. On suitable agar (B569324) media, colonies are typically opaque, with a chalky or velvety texture due to the aerial mycelium. Pigmentation of both the substrate and aerial mycelia can vary depending on the culture medium and conditions.

1.2. Taxonomy

The taxonomic classification of Streptoverticillium olivoreticuli is as follows:

  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Kitasatosporales

  • Family: Streptomycetaceae

  • Genus: Streptomyces

  • Species: Streptomyces olivoreticuli

Historically classified under the genus Streptoverticillium, many species, including S. olivoreticuli, have been reclassified into the genus Streptomyces based on phylogenetic analysis.[1]

Biosynthesis of Neoenactins

The specific biosynthetic pathway for neoenactins in Streptoverticillium olivoreticuli has not been fully elucidated in publicly available literature. However, like many other complex natural products from actinomycetes, it is likely synthesized by a large, multi-modular polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene cluster.

2.1. Hypothetical Biosynthetic Pathway

A logical workflow for the biosynthesis of a hybrid polyketide-peptide compound like a neoenactin would involve the following steps. This is a generalized representation and requires experimental validation for this compound.

cluster_loading Initiation cluster_pks_nrps Elongation & Modification cluster_termination Termination & Release cluster_post_modification Post-Modification Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_NRPS_Modules Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Modules Starter_Unit->PKS_NRPS_Modules Thioesterase Thioesterase Domain PKS_NRPS_Modules->Thioesterase Extender_Units Extender Units (e.g., Malonyl-CoA, Amino Acids) Extender_Units->PKS_NRPS_Modules Precursor Neoenactin Precursor Thioesterase->Precursor Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) Precursor->Tailoring_Enzymes Neoenactin_B2 Mature this compound Tailoring_Enzymes->Neoenactin_B2

Caption: Hypothetical biosynthetic workflow for this compound.

Cultivation of Streptoverticillium olivoreticuli for this compound Production

The production of secondary metabolites like this compound is highly dependent on the composition of the culture medium and the physical fermentation parameters. Optimization of these factors is crucial for maximizing yield.

3.1. General Fermentation Protocol

The following is a generalized protocol for the fermentation of Streptoverticillium species. Specific components and conditions should be optimized for this compound production.

3.1.1. Media Composition

A variety of media can be used for the cultivation of Streptoverticillium olivoreticuli. A typical production medium might include:

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen and Growth Factor Source
Peptone5.0Nitrogen Source
K₂HPO₄1.0Phosphate Source and pH Buffer
MgSO₄·7H₂O0.5Source of Magnesium Ions
CaCO₃2.0pH Buffer

3.1.2. Fermentation Parameters

ParameterRecommended Range
Temperature28-30 °C
pH6.8 - 7.2
Agitation150 - 250 rpm
Aeration1.0 - 1.5 vvm (vessel volumes per minute)
Fermentation Time7 - 14 days

3.2. Experimental Workflow for Fermentation

Inoculum_Prep Inoculum Preparation (Spore suspension or vegetative mycelia) Seed_Culture Seed Culture (2-3 days) Inoculum_Prep->Seed_Culture Production_Culture Production Fermentation (7-14 days) Seed_Culture->Production_Culture Harvest Harvest (Separation of biomass and supernatant) Production_Culture->Harvest

Caption: General experimental workflow for fermentation.

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Streptoverticillium olivoreticuli using a combination of extraction and chromatographic techniques.

4.1. Extraction Protocol

  • Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

  • Extraction of Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Repeat the extraction 2-3 times.

  • Extraction of Mycelium: Extract the mycelial cake with a polar organic solvent such as acetone (B3395972) or methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.2. Purification Protocol

The crude extract can be purified using a multi-step chromatographic process.

  • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol).

  • Preparative HPLC: Fractions showing antifungal activity are then subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2.1. HPLC Parameters (Illustrative)

The following are typical parameters for the purification of a secondary metabolite by RP-HPLC and should be optimized for this compound.

ParameterSpecification
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 20% to 80% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 210 nm

4.3. Purification Workflow

Crude_Extract Crude Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Active_Fractions Bioactive Fractions Silica_Gel_CC->Active_Fractions Prep_HPLC Preparative RP-HPLC Active_Fractions->Prep_HPLC Pure_Neoenactin_B2 Pure this compound Prep_HPLC->Pure_Neoenactin_B2

Caption: Workflow for the purification of this compound.

Biological Activity of this compound

This compound exhibits activity against a range of yeasts and fungi.[2] It has also been shown to potentiate the activity of other antifungal agents like amphotericin B.[2]

5.1. Antifungal Susceptibility Testing

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.

5.1.1. Broth Microdilution Method (General Protocol)

  • Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth medium and adjust the concentration to a standard density (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

5.2. Known and Expected Antifungal Activity

Conclusion

This compound, produced by Streptoverticillium olivoreticuli, is a promising antifungal agent. This guide provides a foundational framework for its production and study. Further research is needed to fully elucidate its biosynthetic pathway, optimize fermentation for higher yields, and comprehensively characterize its spectrum of antifungal activity. The protocols and workflows presented herein, though generalized, offer a starting point for researchers to develop more specific and optimized methodologies for the investigation of this and other related natural products.

References

In-Depth Technical Guide: The Mode of Action of Neoenactin B2 Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin B2, a member of the enaction class of antifungal antibiotics, exhibits potent activity against pathogenic Candida species. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target and the subsequent cellular consequences for Candida. The primary mode of action is the specific inhibition of N-myristoyltransferase (NMT), an essential enzyme for the viability of these fungal pathogens. This inhibition disrupts the myristoylation of a specific subset of cellular proteins, leading to impaired protein function, disruption of critical signaling pathways, and ultimately, fungal cell growth arrest and death. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this compound's activity, and a visual representation of the involved pathways.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, a naturally occurring antibiotic, presents a promising avenue for antifungal drug development due to its targeted activity against an essential fungal enzyme.

This guide provides an in-depth exploration of the biochemical and cellular effects of this compound on Candida, with a focus on its primary target, N-myristoyltransferase.

Core Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The central mechanism of this compound's antifungal activity is the inhibition of N-myristoyltransferase (NMT).[1][2][3] NMT is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins.[1][4] This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.

In Candida albicans, NMT is encoded by a single essential gene, making it an attractive target for antifungal therapy.[5][6] The inhibition of NMT by this compound disrupts the myristoylation of key cellular proteins, leading to a cascade of detrimental effects on fungal cell physiology and survival.

Quantitative Data on NMT Inhibition and Antifungal Activity

Compound ClassTargetOrganismIC50 (µM)MIC/EC50 (µM)Reference
Peptidomimetic Inhibitor (SC-59383)N-myristoyltransferaseCandida albicans1.45 ± 0.0851 ± 17 (EC50)[1]
Peptidomimetic Inhibitor (SC-58272)N-myristoyltransferaseCandida albicans0.056 ± 0.01No growth inhibition[1]
Dipeptide InhibitorN-myristoyltransferaseCandida albicans0.11 ± 0.03Not Reported[5]
Rigidified Aminoundecanoyl InhibitorsN-myristoyltransferaseCandida albicans0.04 - 0.05Not Reported[5]
2-Methylimidazole DerivativesN-myristoyltransferaseCandida albicans0.02 - 0.05Not Reported[5]

Note: The provided data is for other synthetic NMT inhibitors and serves as a reference for the potential potency of this compound. Further research is required to establish the specific quantitative activity of this compound.

Experimental Protocols

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds like this compound against Candida albicans NMT. The assay is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction, using a fluorescent probe.

Materials:

  • Purified recombinant Candida albicans N-myristoyltransferase (CaNMT)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein like ADP-ribosylation factor)

  • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • This compound (or other test compounds)

  • 96-well microtiter plates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well of the microtiter plate, add the following components in order:

    • Assay buffer

    • This compound solution (or vehicle control)

    • Myristoyl-CoA solution

    • CPM solution

    • Purified CaNMT enzyme

  • Initiate the reaction by adding the peptide substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~380 nm, emission ~470 nm). The fluorescence is generated upon the reaction of CPM with the thiol group of the released CoA.

  • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo N-Myristoylation Assay in Candida albicans (Arf Gel Mobility Shift Assay)

This assay assesses the ability of a compound to inhibit NMT activity within living Candida albicans cells by observing the electrophoretic mobility of a known N-myristoylated protein, ADP-ribosylation factor (Arf). Non-myristoylated Arf migrates slower on an SDS-PAGE gel compared to its myristoylated counterpart.[1]

Materials:

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound

  • Cell lysis buffer

  • Protein extraction reagents

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Anti-Arf antibody

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescence detection reagents

Procedure:

  • Grow Candida albicans cultures in YPD medium to the mid-logarithmic phase.

  • Treat the cultures with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Lyse the cells to extract total proteins.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Probe the membrane with a primary antibody specific for Arf.

  • Wash the membrane and then incubate it with a secondary antibody conjugated to a detection enzyme.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analyze the resulting bands. A shift to a higher molecular weight band (slower migration) in the presence of this compound indicates the accumulation of non-myristoylated Arf, confirming the inhibition of NMT in vivo.

Signaling Pathways and Cellular Consequences of NMT Inhibition

The inhibition of NMT by this compound has profound effects on various cellular processes in Candida due to the functional impairment of N-myristoylated proteins. These proteins are involved in a multitude of signaling pathways critical for fungal viability, morphogenesis, and virulence.[4]

While the complete downstream signaling cascade resulting from NMT inhibition by this compound is still under investigation, the known functions of N-myristoylated proteins in fungi allow for the postulation of the affected pathways.

Affected Proteins and Pathways:

  • ADP-Ribosylation Factors (Arfs): These are small GTPases that play a central role in vesicular trafficking. Their N-myristoylation is essential for their membrane association and function. Inhibition of Arf myristoylation disrupts the secretory pathway, affecting cell wall synthesis, protein secretion, and overall cellular organization.[1]

  • G Proteins (Gα subunits): Certain Gα subunits of heterotrimeric G proteins are N-myristoylated, which is crucial for their membrane localization and interaction with G protein-coupled receptors (GPCRs). Disruption of G protein signaling can impact pathways involved in morphogenesis (e.g., the yeast-to-hypha transition, a key virulence factor for C. albicans), mating, and stress responses.

  • Calcineurin: The catalytic subunit of calcineurin, a key protein phosphatase involved in stress responses, ion homeostasis, and drug resistance, is N-myristoylated. Inhibition of its myristoylation can sensitize Candida to other stresses and antifungal agents.

  • Kinases and Phosphatases: Several other protein kinases and phosphatases require N-myristoylation for their proper localization and function in various signaling cascades.

Mandatory Visualizations:

Neoenactin_B2_Mode_of_Action cluster_drug Antifungal Agent cluster_target Molecular Target cluster_process Cellular Process cluster_proteins Affected Proteins cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome NeoenactinB2 This compound NMT N-myristoyltransferase (NMT) NeoenactinB2->NMT Inhibits Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes Arf ADP-Ribosylation Factors (Arfs) Myristoylation->Arf Galpha Gα subunits Myristoylation->Galpha Calcineurin Calcineurin Myristoylation->Calcineurin Kinases Other Kinases/Phosphatases Myristoylation->Kinases VesicularTrafficking Vesicular Trafficking Arf->VesicularTrafficking Regulates Morphogenesis Morphogenesis (Yeast-to-Hypha) Galpha->Morphogenesis Regulates StressResponse Stress Response Calcineurin->StressResponse Regulates CellWall Cell Wall Integrity VesicularTrafficking->CellWall GrowthArrest Fungal Growth Arrest VesicularTrafficking->GrowthArrest Morphogenesis->GrowthArrest StressResponse->GrowthArrest CellWall->GrowthArrest CellDeath Cell Death GrowthArrest->CellDeath

Caption: Mode of action of this compound against Candida.

NMT_Inhibition_Assay_Workflow cluster_reagents Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Purified CaNMT Myristoyl-CoA Peptide Substrate CPM Probe This compound Incubation Incubate at 30°C Reagents->Incubation Fluorescence Measure Fluorescence (Ex: 380nm, Em: 470nm) Incubation->Fluorescence Analysis Calculate Initial Rates Determine IC50 Value Fluorescence->Analysis

Caption: Workflow for the in vitro NMT inhibition assay.

Conclusion

This compound represents a compelling antifungal candidate with a well-defined and validated mode of action: the inhibition of the essential fungal enzyme N-myristoyltransferase. This targeted approach disrupts critical cellular processes in Candida, leading to fungal growth inhibition and cell death. The significant differences between fungal and human NMTs offer a promising therapeutic window, potentially minimizing off-target effects. Further research to determine the precise quantitative antifungal activity of this compound and to fully elucidate the downstream signaling consequences of NMT inhibition will be crucial for its development as a clinical therapeutic. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other NMT inhibitors as a novel class of antifungal agents.

References

Unveiling the Molecular Targets of Neoenactin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B2, a member of the neoenactin family of antibiotics, is a potent antifungal agent with a demonstrated efficacy against a range of yeasts and filamentous fungi.[1] Its antifungal activity is notably enhanced when used in combination with polyene antibiotics, suggesting a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways involved. Understanding these molecular interactions is paramount for the rational design of novel antifungal therapies and for optimizing the clinical application of this promising compound.

Primary Molecular Target: N-Myristoyltransferase (NMT)

The principal molecular target of this compound is N-myristoyltransferase (NMT) , a crucial enzyme in fungi. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide array of cellular proteins. This process, known as N-myristoylation, is essential for the proper function and localization of these proteins, many of which are involved in critical cellular processes such as signal transduction, protein-protein interactions, and membrane targeting. Inhibition of NMT disrupts these vital cellular functions, ultimately leading to fungal cell death. While the direct inhibition of Candida albicans NMT by this compound has been reported, specific quantitative data such as IC50 or Ki values from peer-reviewed literature remain to be fully elucidated.[1]

N-Myristoylation Signaling Pathway

The inhibition of NMT by this compound disrupts the N-myristoylation pathway, a critical process for the function of numerous fungal proteins. The following diagram illustrates the key steps of this pathway and the point of inhibition by this compound.

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds to Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Neoenactin_B2 This compound Neoenactin_B2->NMT Inhibits Unmyristoylated_Protein N-terminal Glycine Substrate Protein Unmyristoylated_Protein->NMT Binds to Membrane Cell Membrane Myristoylated_Protein->Membrane Targets to Signal_Transduction Signal Transduction Membrane->Signal_Transduction Facilitates Synergistic_Mechanism cluster_neoenactin This compound Action cluster_polyene Polyene Antibiotic Action Neoenactin_B2 This compound NMT_Inhibition Inhibition of NMT Neoenactin_B2->NMT_Inhibition Reduced_Myristoylation Decreased Protein Myristoylation NMT_Inhibition->Reduced_Myristoylation Altered_Membrane Altered Cell Membrane Integrity/Function Reduced_Myristoylation->Altered_Membrane Pore_Formation Pore Formation Altered_Membrane->Pore_Formation Potentiates Polyene Polyene Antibiotic (e.g., Amphotericin B) Ergosterol_Binding Binding to Ergosterol Polyene->Ergosterol_Binding Ergosterol_Binding->Pore_Formation Synergy Synergistic Antifungal Effect (Enhanced Cell Death) Pore_Formation->Synergy NMT_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Recombinant NMT - [3H]Myristoyl-CoA - Peptide Substrate - Buffer Start->Prepare_Reaction Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Optimal Temperature and Time Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., adding acid) Incubate->Stop_Reaction Separate Separate Myristoylated Peptide (e.g., chromatography, filter binding) Stop_Reaction->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Calculate % Inhibition - Determine IC50/Ki Quantify->Analyze End End Analyze->End Checkerboard_Assay Start Start Prepare_Plates Prepare 96-well plates with 2D serial dilutions of: - this compound (rows) - Polyene antibiotic (columns) Start->Prepare_Plates Inoculate Inoculate all wells with a standardized fungal suspension Prepare_Plates->Inoculate Incubate_Plates Incubate plates at optimal growth conditions Inoculate->Incubate_Plates Read_MIC Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination Incubate_Plates->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index: FIC = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Read_MIC->Calculate_FIC Interpret_Results Interpret FIC Index: - ≤ 0.5: Synergy - > 0.5 to 4: Additive/Indifference - > 4: Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

Preliminary Screening of Neoenactin B2 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin B2 is a compound that has demonstrated notable biological activity, particularly in the realm of antifungal research. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its antifungal and cytotoxic properties. Detailed experimental protocols for key assays are presented to facilitate the replication and further investigation of its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the evaluation of novel bioactive compounds.

Introduction

This compound belongs to the neoenactin family of antibiotics, which are known for their activity against yeasts and fungi.[1] Preliminary studies have indicated that neoenactins can also potentiate the effects of other polyene antifungal antibiotics, suggesting a potential for synergistic therapeutic applications.[1] A thorough preliminary screening of the bioactivity of this compound is a critical first step in assessing its potential as a lead compound for drug development. This involves a systematic evaluation of its efficacy against relevant microbial strains and an assessment of its potential toxicity to mammalian cells.

This guide outlines the standard methodologies for conducting such a preliminary screening, including antifungal susceptibility testing and in vitro cytotoxicity assays. The data presented herein is illustrative, designed to provide a framework for the expected outcomes and their presentation.

Bioactivity Data

The following tables summarize the expected quantitative data from a preliminary bioactivity screening of this compound.

Table 1: Antifungal Activity of this compound (Illustrative Data)

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans8
Cryptococcus neoformans16
Aspergillus fumigatus32
Trichophyton rubrum16

Table 2: Cytotoxicity of this compound against Human Cell Lines (Illustrative Data)

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma75
A549Human Lung Carcinoma82
MCF-7Human Breast Adenocarcinoma68

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate concentration

  • This compound stock solution

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile water or appropriate solvent for compound dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

    • The endpoint can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Human cell lines (e.g., HEK293, HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Antifungal Susceptibility cluster_1 Cytotoxicity Screening cluster_2 Data Analysis & Interpretation A1 Fungal Strain Selection A2 Inoculum Preparation A1->A2 A3 Broth Microdilution Assay A2->A3 A4 MIC Determination A3->A4 C1 Compare MIC and IC50 Values A4->C1 B1 Cell Line Selection B2 Cell Seeding & Culture B1->B2 B3 MTT Assay B2->B3 B4 IC50 Determination B3->B4 B4->C1 C2 Assess Therapeutic Index C1->C2

Caption: Workflow for preliminary bioactivity screening.

Putative Antifungal Signaling Pathway Inhibition

While the precise mechanism of action for this compound is not fully elucidated, many antifungal agents target the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates a simplified representation of this pathway, a potential target for novel antifungal compounds.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Inhibitor This compound (Hypothetical Target) Inhibitor->Lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol pathway.

Conclusion

The preliminary bioactivity screening of this compound is a crucial step in evaluating its therapeutic potential. The standardized protocols for antifungal susceptibility and cytotoxicity testing outlined in this guide provide a robust framework for generating reliable and reproducible data. The illustrative data and visualizations offer a clear representation of how to structure and interpret the findings. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound, which will be essential for its advancement as a potential drug candidate.

References

The Discovery and History of Neoenactin B2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoenactin B2 is a naturally occurring antifungal agent belonging to the neoenactin class of antibiotics. First isolated from the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus, its discovery in the late 1980s revealed a novel chemical scaffold with potent activity against a range of yeasts and fungi. Structurally, it is a positional isomer of Neoenactin B1 and is closely related to the main congener, Neoenactin A. The primary mechanism of action for the neoenactin family is believed to be the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi that catalyzes the attachment of myristate to proteins. This disruption of protein function ultimately leads to fungal cell death. This document provides a comprehensive technical guide on the discovery, history, and biological properties of this compound, including available data on its structure and activity, and a detailed look at its proposed mechanism of action.

Discovery and Isolation

This compound was first reported in a 1987 publication by S. K. Roy and colleagues.[1] The producing organism was identified as a new subspecies of Streptoverticillium, named Streptoverticillium olivoreticuli subsp. neoenacticus. The neoenactins, including B2, were isolated from the cultured mycelia of this bacterium.

Experimental Protocols: Isolation and Purification

While the complete, detailed protocol from the original publication is not readily accessible, a general methodology for the isolation of neoenactins from Streptoverticillium fermentation broth can be outlined as follows. This workflow is typical for the isolation of secondary metabolites from actinomycetes.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Streptoverticillium olivoreticuli subsp. neoenacticus Harvest Harvest of Mycelial Cake Fermentation->Harvest Centrifugation/Filtration Solvent_Extraction Extraction with Organic Solvent (e.g., Methanol/Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography1 Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography1 Fractions Bioactive Fractions Chromatography1->Fractions Bioassay-guided fractionation Chromatography2 Further Chromatographic Separation (e.g., HPLC) Fractions->Chromatography2 Pure_NeoenactinB2 Pure this compound Chromatography2->Pure_NeoenactinB2

Fig. 1: Generalized workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It was found to be a positional isomer of Neoenactin B1 and structurally related to other neoenactin congeners.

Spectroscopic Data

Detailed quantitative spectroscopic data from the original 1987 publication by Roy et al. are not widely available. However, the study confirmed the structure through ¹H and ¹³C NMR and mass spectroscopic studies.[1] For researchers aiming to replicate or build upon this work, re-isolation and full spectroscopic characterization would be necessary. The tables below are structured to present such data once it becomes available.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

| Data not available in accessible literature | | | |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm)

| Data not available in accessible literature |

Table 3: Mass Spectrometry Data for this compound

Ionization Mode m/z Assignment

| Data not available in accessible literature | | |

Biological Activity

This compound exhibits significant activity against a variety of yeasts and fungi.[1] A key characteristic of the neoenactins is their ability to potentiate the activity of polyene antifungal antibiotics such as amphotericin B.[1]

Antifungal Spectrum

Quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against specific fungal pathogens are not detailed in the currently accessible literature. The table below is provided as a template for organizing such data.

Table 4: Antifungal Activity of this compound (MIC µg/mL)

Fungal Species MIC (µg/mL)
Candida albicans Data not available
Aspergillus fumigatus Data not available
Cryptococcus neoformans Data not available

| Other clinically relevant fungi | Data not available |

Mechanism of Action

The primary molecular target of the neoenactin family of antibiotics is believed to be N-myristoyltransferase (NMT).[2] NMT is a crucial enzyme in eukaryotic cells, including fungi, responsible for the co-translational and post-translational covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific subset of proteins.

This N-myristoylation is essential for the proper subcellular localization and function of these proteins, many of which are involved in critical signaling pathways, membrane anchoring, and protein-protein interactions. By inhibiting NMT, neoenactins prevent the myristoylation of these target proteins, leading to their mislocalization and loss of function, which ultimately results in the disruption of essential cellular processes and fungal cell death.

G cluster_pathway Proposed Mechanism of Action of this compound NeoenactinB2 This compound NMT N-myristoyltransferase (NMT) NeoenactinB2->NMT Inhibition MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Myristoylation DisruptedFunction Disrupted Protein Function NMT->DisruptedFunction MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT UnmyristoylatedProtein N-terminal Glycine containing Protein (precursor) UnmyristoylatedProtein->NMT MembraneLocalization Membrane Targeting and Proper Protein Function MyristoylatedProtein->MembraneLocalization SignalingCascades Viable Fungal Cell Signaling MembraneLocalization->SignalingCascades CellDeath Fungal Cell Death DisruptedFunction->CellDeath

Fig. 2: Inhibition of N-myristoyltransferase by this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. However, the total synthesis of the related congener, Neoenactin A, has been accomplished. The synthetic strategies employed for Neoenactin A could potentially be adapted for the synthesis of this compound, likely involving similar key steps such as the formation of the hydroxamic acid and the construction of the long-chain keto-alkene backbone.

Conclusion and Future Directions

This compound represents a promising antifungal compound with a distinct mechanism of action from many currently used therapeutics. Its discovery highlighted a new class of natural products with potent activity and the potential for synergistic use with other antifungals. However, a significant gap in the publicly available data exists, particularly concerning detailed quantitative spectroscopic and biological activity data from the original discovery.

Future research efforts should focus on several key areas:

  • Re-isolation and Full Characterization: To facilitate further development, this compound should be re-isolated from Streptoverticillium olivoreticuli subsp. neoenacticus and fully characterized using modern spectroscopic techniques to provide a complete and publicly accessible dataset.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound is crucial for enabling the production of larger quantities for extensive biological testing and for the generation of novel analogs to explore structure-activity relationships.

  • Mechanism of Action Studies: While NMT inhibition is the proposed mechanism, further studies are needed to elucidate the specific downstream effects of this compound on fungal signaling pathways and to identify the full spectrum of myristoylated proteins affected.

  • In Vivo Efficacy and Preclinical Development: Should further in vitro studies confirm its potent antifungal activity, the evaluation of this compound in animal models of fungal infections would be the next logical step towards assessing its potential as a clinical candidate.

The unique structure and mechanism of action of this compound make it a compelling subject for continued investigation in the ongoing search for new and effective antifungal therapies.

References

Methodological & Application

Application Notes and Protocols for Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B2 is an antifungal agent first described in the 1980s.[1] It belongs to the neoenactin class of compounds, which have been shown to possess intrinsic antifungal properties and, notably, to potentiate the activity of polyene antibiotics such as amphotericin B.[1][2] This document provides a set of detailed experimental protocols and application notes for the investigation of this compound's antifungal activity and its synergistic effects with polyene antibiotics. The methodologies outlined below are based on established antifungal susceptibility testing standards and synergy assays, adapted for the specific investigation of this compound.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound and in Combination with Amphotericin B
Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)This compound MIC in Combination (µg/mL)Amphotericin B MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Candida albicans
Cryptococcus neoformans
Aspergillus fumigatus

Note: This table is a template for presenting experimental data. Values are to be filled in upon completion of the experiments described in the protocols below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against various fungal species using the broth microdilution method.

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and other fungicidal agents) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Checkerboard Assay for Synergy Testing

This protocol is designed to evaluate the synergistic antifungal activity of this compound in combination with a polyene antibiotic like Amphotericin B.

Materials:

  • This compound

  • Amphotericin B

  • All materials listed in the MIC determination protocol

Procedure:

  • Plate Setup:

    • Prepare a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of this compound.

    • Along the y-axis, perform serial dilutions of Amphotericin B.

    • This creates a matrix of wells with various combinations of the two drugs.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the MIC protocol.

    • Add the inoculum to each well of the checkerboard plate.

    • Include appropriate controls: growth control, sterility control, and wells with each drug alone.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation_mic Inoculation of 96-well plate inoculum_prep->inoculation_mic inoculation_checkerboard Inoculation of Checkerboard Plate inoculum_prep->inoculation_checkerboard drug_stock This compound Stock Solution Preparation serial_dilution_mic Serial Dilution of This compound drug_stock->serial_dilution_mic serial_dilution_checkerboard_A Serial Dilution of This compound (x-axis) drug_stock->serial_dilution_checkerboard_A serial_dilution_mic->inoculation_mic incubation_mic Incubation (35°C, 24-48h) inoculation_mic->incubation_mic readout_mic MIC Readout incubation_mic->readout_mic serial_dilution_checkerboard_A->inoculation_checkerboard serial_dilution_checkerboard_B Serial Dilution of Amphotericin B (y-axis) serial_dilution_checkerboard_B->inoculation_checkerboard incubation_checkerboard Incubation (35°C, 24-48h) inoculation_checkerboard->incubation_checkerboard readout_checkerboard MIC Determination (Combination) incubation_checkerboard->readout_checkerboard fici_calc FICI Calculation readout_checkerboard->fici_calc signaling_pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity maintains pore_formation Pore Formation ergosterol->pore_formation leads to amphotericin_b Amphotericin B (Polyene) amphotericin_b->ergosterol binds to neoenactin_b2 This compound membrane_permeabilization Increased Membrane Permeability neoenactin_b2->membrane_permeabilization potentiates ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death membrane_permeabilization->pore_formation enhances

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of Neoenactin B2, a novel antifungal agent. Due to the limited availability of specific published data on this compound, the following protocols are adapted from the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized for antifungal susceptibility testing.[1][2]

Application Notes

Introduction to this compound

This compound is an antifungal compound belonging to the hydroxamic acid class.[1] It has demonstrated activity against a range of yeasts and fungi.[1] A notable characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.[1] This synergistic effect suggests a mechanism of action that may involve the fungal cell membrane, a common target for antifungal agents.[3][4]

Principles of In Vitro Susceptibility Testing

In vitro antifungal susceptibility testing is crucial for determining the minimal inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus.[1][5] This data is vital for drug development, understanding mechanisms of resistance, and guiding therapeutic choices.[1][6] Standardized methods, such as those provided by the CLSI, ensure reproducibility and comparability of results across different laboratories.[2] The primary methods include broth microdilution, broth macrodilution, and disk diffusion.[1][7]

Key Considerations for this compound Testing

  • Solubility: The solubility of this compound in various solvents should be determined to prepare stock solutions for testing. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for antifungal agents.

  • Quality Control: The inclusion of quality control (QC) strains with known MICs for standard antifungal agents is essential to ensure the validity of the testing procedure.[8]

  • Synergy Testing: Given this compound's known potentiation of polyenes, checkerboard assays can be employed to quantify this synergistic interaction.

Data Presentation

The following table provides an illustrative example of how to present MIC data for this compound against common fungal pathogens. Please note that these values are hypothetical and should be replaced with experimentally determined data.

Fungal SpeciesThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)This compound + Amphotericin B (0.1 µg/mL) MIC Range (µg/mL)
Candida albicans ATCC 900282 - 80.5 - 20.25 - 1
Candida glabrata ATCC 900304 - 161 - 40.5 - 2
Cryptococcus neoformans ATCC 901121 - 40.25 - 10.125 - 0.5
Aspergillus fumigatus ATCC 2043058 - 321 - 41 - 4

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)

This protocol is designed for determining the MIC of this compound against yeasts and filamentous fungi.[1]

Materials:

  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Fungal isolates and QC strains

  • Sterile water, saline, and DMSO

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to prepare a working solution.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of this compound in the 96-well plates using RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud dextrose agar (B569324). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Filamentous Fungi: Culture the mold on potato dextrose agar. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer.

Protocol 2: Disk Diffusion Method for Susceptibility Screening (Adapted from CLSI M44)

This method provides a qualitative assessment of fungal susceptibility to this compound.[3]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates and QC strains

  • Sterile saline

  • Incubator

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with the this compound solution and allow them to dry. The amount of drug per disk should be standardized.

  • Inoculum Preparation:

    • Prepare a fungal inoculum as described in the broth microdilution method (0.5 McFarland standard).

  • Inoculation and Disk Placement:

    • Evenly swab the surface of the Mueller-Hinton agar plate with the fungal inoculum.

    • Aseptically place the this compound-impregnated disk onto the agar surface.

    • Include a blank disk as a negative control and disks with standard antifungals as positive controls.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition around the disk. The size of the zone correlates with the susceptibility of the fungus to this compound. Interpretive criteria (susceptible, intermediate, resistant) would need to be established by correlating zone diameters with MIC values.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_drug Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 24-72h) inoculate->incubate read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic analyze Analyze and Report Data read_mic->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

proposed_mechanism Proposed Mechanism of Action for this compound cluster_cell Fungal Cell cluster_damage Membrane Disruption membrane Fungal Cell Membrane (Ergosterol-rich) pore Pore Formation membrane->pore leakage Ion Leakage pore->leakage death Cell Death leakage->death neoenactin This compound neoenactin->membrane Potentiates Polyene Action polyene Polyene Antibiotic (e.g., Amphotericin B) polyene->membrane Binds to Ergosterol

Caption: Hypothesized mechanism of this compound potentiating polyene antibiotics.

References

Application Notes and Protocols for Broth Microdilution Assay of Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B2 is a member of the neoenactin family of antifungal agents. These compounds have demonstrated activity against a range of yeasts and fungi and have been noted for their ability to potentiate the effects of polyene antifungal antibiotics like amphotericin B[1]. The broth microdilution assay is the gold-standard method for determining the in vitro susceptibility of fungi to antimicrobial agents. This document provides a detailed protocol for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table should be used to record and present the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[2][[“]].

Table 1: In Vitro Antifungal Activity of this compound

Fungal IsolateATCC No.MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans
Candida glabrata
Candida parapsilosis
Candida tropicalis
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus flavus
Aspergillus niger
Fusarium solani
Rhizopus oryzae
  • MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates.

  • MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

  • MIC Range: The range of MIC values observed for all tested isolates of a particular species.

Experimental Protocols

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Fungal isolates for testing

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Multichannel pipette

2. Preparation of Antifungal Stock Solution

  • Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

  • Further dilute this stock solution in RPMI-1640 medium to create a working stock solution. The concentration of the working stock should be twice the highest final concentration to be tested.

3. Preparation of Fungal Inoculum

For Yeasts (e.g., Candida spp., Cryptococcus neoformans):

  • Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to an optical density of 0.09 to 0.13 for yeasts). This will result in a stock suspension of approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the stock suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

For Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.):

  • Subculture the mold isolate on Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This can be determined using a hemocytometer or by spectrophotometric correlation.

4. Broth Microdilution Assay Procedure

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the working stock solution of this compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.

  • Add 100 µL of sterile RPMI-1640 medium to well 12 (sterility control).

  • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours.

5. Determination of Minimum Inhibitory Concentration (MIC)

  • Following incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth as compared to the growth control well.

  • For some drug-organism combinations, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

6. Quality Control

Include a quality control strain with a known MIC range for the positive control antifungal agent in each batch of tests to ensure the validity of the results.

Mandatory Visualization

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_results Results stock_sol Prepare this compound Stock Solution working_sol Create Working Solution Series stock_sol->working_sol serial_dil Perform Serial Dilution of this compound working_sol->serial_dil fungal_culture Culture Fungal Isolate inoculum_prep Prepare Fungal Inoculum fungal_culture->inoculum_prep inoculate Inoculate Wells with Fungal Suspension inoculum_prep->inoculate plate_prep Prepare 96-Well Plate (Add Media) plate_prep->serial_dil serial_dil->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic data_analysis Record & Analyze Data read_mic->data_analysis

Caption: Workflow for the broth microdilution assay of this compound.

Hypothesized Signaling Pathway Disruption

As the precise mechanism of action for this compound is not fully elucidated, a detailed signaling pathway diagram cannot be definitively constructed. However, many antifungal agents disrupt the fungal cell membrane, either by inhibiting the synthesis of essential components like ergosterol (B1671047) or by directly interacting with the membrane, leading to increased permeability and cell death. The potentiation of polyene antibiotics by neoenactins suggests a possible synergistic effect on membrane disruption[1].

Hypothesized_Mechanism cluster_cell Fungal Cell neoenactin This compound membrane Cell Membrane Integrity neoenactin->membrane Direct Interaction? (Hypothesized) ergosterol Ergosterol Synthesis Pathway neoenactin->ergosterol Inhibition? (Hypothesized) cell_death Fungal Cell Death membrane->cell_death Disruption Leads to ergosterol->membrane Provides Structural Support

Caption: Hypothesized mechanisms of this compound antifungal action.

References

Application Notes and Protocols for Checkerboard Assay: Amphotericin B and a Novel Potentiating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity is attributed to its ability to bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[1][2][3][4] Despite its efficacy, the clinical use of AmB is often limited by significant side effects, most notably nephrotoxicity.[2] A promising strategy to mitigate this toxicity is through combination therapy, where AmB is co-administered with a synergistic agent. Such combinations can potentially allow for lower, less toxic doses of AmB while maintaining or even enhancing its antifungal activity.[2][5]

Principle of the Checkerboard Assay

The checkerboard assay involves testing various concentrations of two drugs, both individually and in combination, against a target microorganism. The assay is typically performed in a 96-well microtiter plate, where serial dilutions of one drug are made along the x-axis and serial dilutions of a second drug are made along the y-axis. This creates a matrix of wells containing different concentration combinations of the two drugs. The growth of the microorganism in each well is then assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[7][8][9]

Key Concepts and Definitions

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

  • Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.

  • Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in combination. The FICI is calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8][9]

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5[6][9][10]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[6][8][9]

    • Antagonism: FICI > 4.0[6][8][9]

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to evaluate the in vitro interaction between Amphotericin B and a hypothetical potentiating agent against a fungal pathogen, such as Candida albicans.

Materials
  • Amphotericin B (AmB)

  • Hypothetical Potentiating Agent

  • Candida albicans strain (or other relevant fungal isolate)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile V-shaped reservoirs

  • Multichannel pipette

  • Single-channel pipette

  • Spectrophotometer or plate reader (optional, for quantitative growth assessment)

  • Incubator (35°C ± 2°C)

Methods

1. Preparation of Drug Stock Solutions:

  • Prepare stock solutions of Amphotericin B and the potentiating agent in a suitable solvent (e.g., DMSO) at a concentration that is at least 4-fold higher than the highest concentration to be tested.

  • Further dilute the stock solutions in RPMI-1640 medium to the required starting concentrations.

2. Preparation of Fungal Inoculum:

  • From a fresh culture plate, select an isolated colony of the fungal strain.

  • Inoculate the colony into a suitable broth medium (e.g., Sabouraud Dextrose Broth).

  • Incubate at 35°C ± 2°C with shaking until a turbidity matching a 0.5 McFarland standard is achieved. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the inoculum in RPMI-1640 medium to the final desired concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL).

3. Checkerboard Plate Setup:

  • A standard 96-well plate is used. Columns 1-11 will contain the drug combinations, while column 12 will serve as a control for the potentiating agent alone. Row H will serve as a control for Amphotericin B alone. Well H12 will be the growth control (no drugs).

  • Step 1: Dispensing the Medium: Add 50 µL of RPMI-1640 medium to all wells of the 96-well plate.

  • Step 2: Serial Dilution of Amphotericin B (Drug A):

    • Prepare a solution of Amphotericin B at 4 times the highest desired final concentration.

    • Add 100 µL of this solution to all wells in row A.

    • Perform 2-fold serial dilutions down the columns by transferring 50 µL from row A to row B, mixing, then transferring 50 µL from row B to row C, and so on, down to row G. Discard 50 µL from row G.

  • Step 3: Serial Dilution of the Potentiating Agent (Drug B):

    • Prepare a solution of the potentiating agent at 4 times the highest desired final concentration.

    • Add 100 µL of this solution to all wells in column 1.

    • Perform 2-fold serial dilutions across the rows by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, across to column 11. Discard 50 µL from column 11.

  • Step 4: Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

4. Incubation:

  • Incubate the plate at 35°C ± 2°C for 24-48 hours.

5. Determination of MICs:

  • After incubation, visually inspect the plate for fungal growth (turbidity).

  • The MIC is the lowest concentration of the drug(s) that shows no visible growth.

  • The MIC of Amphotericin B alone is determined from row H.

  • The MIC of the potentiating agent alone is determined from column 12.

  • The MICs of the drugs in combination are determined from the wells in the matrix (rows A-G, columns 1-11).

6. Data Analysis and FICI Calculation:

  • For each well showing no growth in the combination matrix, calculate the FICI using the formula mentioned above.

  • The FICI value that is most indicative of the interaction is typically the lowest calculated value.

Data Presentation

The results of a checkerboard assay can be summarized in a table to clearly present the MICs and the calculated FICI.

Table 1: Hypothetical Checkerboard Assay Results for Amphotericin B and a Potentiating Agent against Candida albicans

Drug(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Amphotericin B1.00.250.25\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Potentiating Agent16.02.00.125

Note: The MIC in combination represents the concentrations in the well with the lowest FICI.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the checkerboard assay protocol.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Stocks (AmB & Potentiating Agent) dispense_medium Dispense Medium (50 µL/well) prep_drugs->dispense_medium prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate (100 µL/well) prep_inoculum->inoculate dilute_amb Serial Dilute AmB (Rows) dispense_medium->dilute_amb dilute_agent Serial Dilute Agent (Columns) dilute_amb->dilute_agent dilute_agent->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow for the checkerboard assay.

Hypothetical Signaling Pathway for Synergy

The synergistic interaction between Amphotericin B and a potentiating agent could be mediated by several mechanisms. For instance, the potentiating agent might inhibit a cellular process that, when combined with the membrane-disrupting effects of AmB, leads to enhanced fungal cell death. The diagram below illustrates a hypothetical pathway where the potentiating agent inhibits an efflux pump, leading to increased intracellular concentration and efficacy of Amphotericin B.

Synergy_Pathway cluster_cell Fungal Cell membrane Cell Membrane (with Ergosterol) cell_death Cell Death membrane->cell_death Pore Formation, Ion Leakage efflux_pump Efflux Pump amb Amphotericin B efflux_pump->amb Reduces Efflux Of amb->membrane Binds to Ergosterol potentiating_agent Potentiating Agent potentiating_agent->efflux_pump Inhibits

Caption: Hypothetical synergistic mechanism.

Conclusion

The checkerboard assay is a valuable tool for the in vitro assessment of antifungal drug combinations. A synergistic interaction between Amphotericin B and a novel agent could lead to the development of more effective and safer therapeutic strategies for invasive fungal infections. While the specific combination of Neoenactin B2 and Amphotericin B requires further investigation, the protocol and principles outlined in this document provide a solid foundation for conducting such studies. Rigorous in vitro screening, like the checkerboard assay, is a critical first step in identifying promising drug combinations for further preclinical and clinical development.

References

Application Notes and Protocols for Evaluating Neoenactin B2 in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Neoenactin B2, a potential antifungal agent, against clinically relevant fungal biofilms, particularly those formed by Candida albicans and Aspergillus fumigatus. The protocols outlined below are based on established methodologies for antifungal biofilm susceptibility testing and are intended to serve as a foundational framework for researchers.

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to conventional antifungal therapies and the host immune system, posing a significant challenge in clinical settings. The development of novel anti-biofilm agents is therefore a critical area of research. This compound, a member of the neoenactin family of antibiotics, has demonstrated activity against various yeasts and fungi. This document details the protocols to systematically evaluate its efficacy against fungal biofilms.

Data Presentation: Hypothetical Efficacy of this compound against Fungal Biofilms

The following tables present hypothetical quantitative data to illustrate how the efficacy of this compound against fungal biofilms can be summarized and compared.

Table 1: Planktonic vs. Biofilm Susceptibility of Candida albicans to this compound

ParameterThis compound Concentration (µg/mL)
Minimum Inhibitory Concentration (MIC)
MIC₅₀ (Planktonic)8
MIC₉₀ (Planktonic)16
Minimum Biofilm Eradication Concentration (MBEC)
MBEC₅₀ (24h Biofilm)64
MBEC₉₀ (24h Biofilm)128

Table 2: Effect of this compound on Aspergillus fumigatus Biofilm Biomass and Metabolic Activity

Treatment Concentration (µg/mL)Biofilm Biomass Reduction (%)Metabolic Activity Reduction (%)
162530
324855
647580
1289295

Experimental Protocols

These protocols provide a step-by-step guide for the in vitro evaluation of this compound's anti-biofilm activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungal Cells

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic fungal cells.

Materials:

  • Candida albicans or Aspergillus fumigatus strain

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a standardized cell suspension in RPMI-1640 to a final concentration of 1-5 x 10⁵ CFU/mL for C. albicans or 0.4-5 x 10⁴ CFU/mL for A. fumigatus.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized fungal suspension to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 490 nm.

Protocol 2: Fungal Biofilm Formation

This protocol describes the formation of mature fungal biofilms in vitro.

Materials:

  • Standardized fungal cell suspension (as in Protocol 1)

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Adhesion Phase: Add 200 µL of the standardized fungal suspension to each well of a 96-well plate. Incubate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the lowest concentration of this compound required to eradicate pre-formed biofilms.

Materials:

  • Mature fungal biofilms (from Protocol 2)

  • This compound stock solution

  • RPMI-1640 medium

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Spectrophotometer (plate reader)

Procedure:

  • Biofilm Preparation: Form biofilms as described in Protocol 2.

  • Drug Treatment: After biofilm formation, gently wash the biofilms with PBS. Add 200 µL of serial dilutions of this compound in RPMI-1640 to the wells. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MBEC Determination (XTT Assay):

    • Wash the biofilms with PBS to remove the drug.

    • Prepare the XTT solution according to the manufacturer's instructions.

    • Add the XTT solution to each well and incubate in the dark at 37°C for 2-4 hours.

    • Measure the absorbance at 490 nm.

    • The MBEC is defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 90%) in metabolic activity compared to the drug-free control.

Protocol 4: Biofilm Biomass Quantification (Crystal Violet Assay)

This protocol quantifies the total biofilm biomass after treatment with this compound.

Materials:

  • Treated fungal biofilms (from Protocol 3, before XTT assay)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Methanol (B129727)

  • Spectrophotometer (plate reader)

Procedure:

  • Washing: Gently wash the treated biofilms with PBS.

  • Fixation: Fix the biofilms with 200 µL of methanol for 15 minutes.

  • Staining: Remove the methanol and air-dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with sterile distilled water to remove excess stain.

  • Destaining: Add 200 µL of 33% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm. The reduction in biomass is calculated relative to the drug-free control.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in fungal biofilm formation that could be potential targets for this compound, as well as the experimental workflow for its evaluation.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum MIC Planktonic MIC Assay Inoculum->MIC Biofilm_Formation Biofilm Formation Inoculum->Biofilm_Formation Data Data Analysis & Visualization MIC->Data MBEC Biofilm MBEC Assay Biofilm_Formation->MBEC Biomass Biomass Quantification MBEC->Biomass Biomass->Data Candida_Biofilm_Signaling cluster_pathway Candida albicans Biofilm Signaling Ras1 Ras1 cAMP cAMP Ras1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Biofilm Biofilm Formation (Adhesion, Hyphal Growth, Matrix Production) Efg1->Biofilm MAPK_pathway MAPK Pathway (Cek1, Mkc1) Tec1 Tec1 MAPK_pathway->Tec1 Tec1->Biofilm Aspergillus_Biofilm_Signaling cluster_pathway Aspergillus fumigatus Biofilm Signaling RasA RasA cAMP_PKA cAMP/PKA Pathway RasA->cAMP_PKA Germination Conidial Germination cAMP_PKA->Germination Biofilm_Maturation Biofilm Maturation (ECM Production) Germination->Biofilm_Maturation HOG_pathway HOG Pathway Stress_Response Stress Response & Adhesion HOG_pathway->Stress_Response Stress_Response->Biofilm_Maturation

Application Notes and Protocols: Neoenactin B2 for Agricultural Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific application of Neoenactin B2 against agricultural phytopathogens is limited in publicly available scientific literature. The following notes and protocols are based on the compound's known general antifungal properties and established methodologies for antifungal agent evaluation. Researchers should adapt these protocols for their specific target pathogens and experimental conditions.

Introduction

This compound is a member of the neoenactin class of antibiotics, which are known to exhibit broad-spectrum activity against yeasts and filamentous fungi. The primary mechanism of action for this class of compounds is the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability.[1][2] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, signal transduction, and membrane targeting in fungi.[3][4] Inhibition of NMT disrupts these fundamental cellular processes, leading to fungal cell death. Given its potent antifungal activity, this compound presents a potential candidate for development as an agricultural fungicide.

Quantitative Data Summary

Specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against key agricultural pathogens are not widely reported. The following table is provided as a template for researchers to populate with their own experimental data. For context, neoenactins are reported to be active against a range of fungi and can potentiate the effects of other antifungal agents like polyenes.[1]

Table 1: Antifungal Activity of this compound Against Phytopathogenic Fungi (Template)

Target PathogenStrain IDMIC (µg/mL)EC50 (µg/mL)Fungicidal/FungistaticReference
Botrytis cinerea(e.g., B05.10)Data to be determinedData to be determinedData to be determined(Internal Data)
Fusarium graminearum(e.g., PH-1)Data to be determinedData to be determinedData to be determined(Internal Data)
Phytophthora infestans(e.g., T30-4)Data to be determinedData to be determinedData to be determined(Internal Data)
Magnaporthe oryzae(e.g., 70-15)Data to be determinedData to be determinedData to be determined(Internal Data)
Aspergillus flavus(e.g., NRRL 3357)Data to be determinedData to be determinedData to be determined(Internal Data)

Mechanism of Action: N-Myristoyltransferase (NMT) Inhibition

This compound targets the fungal N-myristoyltransferase (NMT) enzyme. The inhibition of this pathway disrupts the function of numerous essential proteins, ultimately affecting cell wall integrity and signal transduction.[4][5]

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Peptide N-Terminal Glycine Substrate Protein Peptide->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Inhibition Inhibition Neoenactin_B2 This compound Neoenactin_B2->NMT Membrane Cell Membrane Myristoylated_Protein->Membrane Localization Disruption Disruption Signaling Signal Transduction & Cell Wall Integrity Membrane->Signaling Disruption->Signaling Disrupted Signaling

Caption: NMT Inhibition Pathway by this compound.

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.[6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target filamentous fungus.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Target fungal isolate (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA)

  • Sterile distilled water or saline with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate until sporulation is observed (typically 7-14 days).

    • Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (transmittance at 530 nm) and validated with hemocytometer counts. This is the working inoculum.

  • Drug Dilution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL (this can be adjusted based on expected potency).

    • Ensure the final DMSO concentration in each well is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted this compound, bringing the final volume to 200 µL.

    • Include a positive control (inoculum without drug) and a negative control (medium only) on each plate.

    • Seal the plates and incubate at 28-35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the positive control.[8]

MIC_Workflow Start Start: Fungal Culture on PDA Harvest Harvest & Suspend Conidia Start->Harvest Adjust Adjust Inoculum (0.4-5 x 10^4 CFU/mL) Harvest->Adjust Inoculate Inoculate Plate with Fungal Suspension Adjust->Inoculate Stock Prepare this compound Stock Solution (DMSO) Dilute Serial Dilution in 96-Well Plate (RPMI) Stock->Dilute Dilute->Inoculate Incubate Incubate Plate (48-72h, 28-35°C) Inoculate->Incubate Read Read MIC (100% Growth Inhibition) Incubate->Read

Caption: Workflow for MIC Determination via Broth Microdilution.

Objective: To evaluate the protective and curative activity of this compound against a foliar pathogen on detached leaves.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, grape, wheat)

  • This compound formulated for application (e.g., with a surfactant)

  • Fungal pathogen spore suspension (e.g., 1 x 10⁵ spores/mL)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Spray bottle or micropipette

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile distilled water. Pat dry.

    • Place leaves adaxial side up in moist chambers.

  • Protective Activity:

    • Prepare different concentrations of the this compound formulation.

    • Apply the formulations to the leaf surfaces until runoff. Allow the leaves to dry completely.

    • Apply a control treatment (formulation buffer without this compound).

    • After 24 hours, inoculate the treated leaves with a defined volume (e.g., 10 µL droplets) of the pathogen spore suspension.

  • Curative Activity:

    • Inoculate a separate set of healthy leaves with the pathogen spore suspension first.

    • Incubate for 24 hours to allow for spore germination and initial infection.

    • Apply the different concentrations of the this compound formulation to the inoculated leaves.

  • Incubation and Assessment:

    • Place all moist chambers in a controlled environment (e.g., 22°C with a 12h photoperiod).

    • After 5-7 days, assess disease severity by measuring the diameter of the necrotic lesions or by using a disease severity rating scale.

    • Calculate the percent disease reduction for each treatment relative to the control.

Conclusion and Future Directions

This compound demonstrates potential as an antifungal agent due to its inhibition of the essential fungal enzyme NMT. The protocols outlined here provide a standardized framework for evaluating its efficacy against agriculturally relevant phytopathogens. Future research should focus on determining its spectrum of activity against a wide range of plant pathogens, evaluating its performance in greenhouse and field trials, and investigating its toxicological profile to ensure crop and environmental safety.

References

The Therapeutic Development of Neoenactin B2: A Path Forward Amidst Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoenactin B2, a member of the neoenactin family of compounds, has been identified as a substance with notable antifungal properties. Isolated alongside its congeners, this compound has demonstrated activity against various yeasts and fungi.[1] Furthermore, it has been shown to potentiate the effects of polyene antifungal antibiotics, such as trichomycins A and B and amphotericin B, suggesting a potential synergistic role in antifungal therapy.[1] Despite this initial promise, publicly available data on the therapeutic development of this compound is scarce, hindering a comprehensive understanding of its mechanism of action and full therapeutic potential. This document aims to summarize the existing knowledge and outline the necessary experimental protocols and research directions required to advance this compound as a viable therapeutic agent.

Current State of Knowledge

This compound is structurally related to Neoenactin A and is a positional isomer of Neoenactin B1.[1] Its initial characterization revealed broad-spectrum activity against yeasts and fungi.[1] However, specific quantitative data on its efficacy, such as IC50 or MIC values against a panel of fungal pathogens, remains largely unavailable in the public domain. The potentiation of existing antifungal drugs is a significant finding, as this could offer a strategy to overcome resistance or reduce the required dosage of toxic drugs like amphoterin B.

Application Notes and Protocols for Future Development

To rigorously evaluate the therapeutic potential of this compound, a systematic series of experiments is required. The following protocols provide a roadmap for researchers and drug development professionals to elucidate its mechanism of action, efficacy, and safety profile.

Table 1: Proposed Initial Screening Data for this compound
ParameterExperimental AssayTarget OrganismsDesired Outcome
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay (CLSI M27/M38)Candida albicans, Cryptococcus neoformans, Aspergillus fumigatusDetermination of the lowest concentration that inhibits visible growth.
Minimum Fungicidal Concentration (MFC) Subculturing from MIC wellsCandida albicans, Cryptococcus neoformans, Aspergillus fumigatusDetermination of the lowest concentration that kills 99.9% of the initial inoculum.
Synergy Testing Checkerboard Microdilution AssayThis compound in combination with Amphotericin B, FluconazoleCalculation of the Fractional Inhibitory Concentration Index (FICI) to determine synergistic, additive, or antagonistic effects.
Cytotoxicity MTT or LDH AssayHuman cell lines (e.g., HEK293, HepG2)Determination of the concentration that causes 50% reduction in cell viability (CC50) to assess selectivity.
Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against fungal pathogens.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, this compound stock solution, positive and negative controls.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the microtiter plate.

    • Adjust the fungal inoculum to a concentration of 0.5-2.5 x 10^3 cells/mL.

    • Add the fungal inoculum to each well containing the diluted compound.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

2. Checkerboard Synergy Assay

This protocol describes the checkerboard method to assess the synergistic activity of this compound with other antifungal agents.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, stock solutions of this compound and a second antifungal agent.

  • Procedure:

    • Prepare serial dilutions of this compound horizontally and the second antifungal agent vertically in the microtiter plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • Read the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.

      • FICI > 4.0 indicates antagonism.

Proposed Mechanism of Action and Signaling Pathways

The exact mechanism of action for this compound is currently unknown. Given its potentiation of polyene antibiotics, which target the fungal cell membrane ergosterol (B1671047), it is plausible that this compound also disrupts membrane integrity or ergosterol biosynthesis.

To investigate this, the following workflow is proposed:

G cluster_0 Initial Hypothesis Generation cluster_1 Experimental Validation cluster_2 Pathway Elucidation Hypothesis This compound targets the fungal cell membrane or ergosterol biosynthesis ErgosterolAssay Quantify ergosterol levels in treated fungal cells Hypothesis->ErgosterolAssay Test effect on ergosterol MembranePermeability Assess membrane integrity using fluorescent dyes (e.g., propidium (B1200493) iodide) Hypothesis->MembranePermeability Test effect on membrane GeneExpression Analyze expression of genes in the ergosterol biosynthesis pathway (e.g., ERG11) via qPCR ErgosterolAssay->GeneExpression Investigate genetic basis PathwayAnalysis Identify modulated signaling pathways MembranePermeability->PathwayAnalysis GeneExpression->PathwayAnalysis

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

A potential signaling pathway that could be affected by this compound, should it disrupt the cell membrane, is the Cell Wall Integrity (CWI) pathway.

G NeoenactinB2 This compound CellMembrane Fungal Cell Membrane NeoenactinB2->CellMembrane disrupts CellWallStress Cell Wall Stress CellMembrane->CellWallStress CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWallStress->CWI_Pathway activates CellCycleArrest Cell Cycle Arrest CWI_Pathway->CellCycleArrest Apoptosis Apoptosis CWI_Pathway->Apoptosis

Caption: Hypothetical signaling pathway initiated by this compound-induced cell membrane stress.

While the initial discovery of this compound is promising, a significant amount of research is required to validate its therapeutic potential. The application notes and protocols outlined above provide a foundational framework for future studies. A thorough investigation into its antifungal efficacy, mechanism of action, and safety profile is crucial for the development of this compound as a novel antifungal agent or as a synergistic partner to existing therapies. Further research will be instrumental in unlocking the full therapeutic value of this natural product.

References

Application Notes and Protocols for Neoenactin B2 Formulation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific physicochemical properties and biological mechanisms of Neoenactin B2 is limited in publicly available literature. The following application notes and protocols are based on the general characteristics of hydroxamic acid-containing antifungal agents and established methodologies for similar compounds. Researchers must independently validate and optimize these protocols for their specific experimental needs. The quantitative data presented in the tables are illustrative and do not represent experimentally verified values for this compound.

Introduction to this compound

This compound is an antifungal agent belonging to the hydroxamic acid class of compounds. Its biological activity is likely attributed to the hydroxamic acid moiety, which can chelate metal ions essential for the function of various enzymes in fungal pathogens.[1] This document provides guidelines for the preparation and use of this compound formulations in a laboratory setting for in vitro antifungal research.

Physicochemical Properties and Formulation

The lipophilic nature of many complex organic molecules necessitates the use of organic solvents for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds for in vitro assays.[2]

Recommended Solvents and Stock Solution Preparation

Table 1: Illustrative Solubility of a Hypothetical Hydroxamic Acid-Based Antifungal

SolventSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)> 50Clear solution
Ethanol~5Slight warming may be required
Methanol~2Limited solubility
Water< 0.1Insoluble
0.1 M NaOH (aq)> 10Soluble but may be unstable

Note: This data is illustrative. Actual solubility of this compound must be determined experimentally.

Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Stability Considerations

Hydroxamic acids can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[3] It is crucial to assess the stability of this compound in the experimental media.

Table 2: Illustrative Stability Profile of a Hypothetical Hydroxamic Acid-Based Antifungal in Culture Medium (RPMI-1640) at 37°C

Time (hours)Remaining Compound (%)
0100
698
1295
2490
4882

Note: This data is illustrative. The stability of this compound in the chosen experimental medium should be determined using methods such as HPLC.

Experimental Protocols

The following are standard protocols for assessing the in vitro antifungal activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard technique for determining the MIC.[5]

Protocol for Broth Microdilution MIC Assay:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is achieved.

    • Prepare a suspension of fungal cells or conidia in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the inoculum concentration to approximately 1-5 x 10^5 cells/mL using a spectrophotometer or hemocytometer.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

    • The final concentrations should typically range from 64 µg/mL to 0.0625 µg/mL.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35-37°C) for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[6]

Protocol for MFC Determination:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plate at the optimal temperature until growth is visible in the positive control spot.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Table 3: Illustrative Antifungal Activity of a Hypothetical Hydroxamic Acid-Based Antifungal

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans24
Aspergillus fumigatus48
Cryptococcus neoformans12

Note: This data is illustrative and should be determined experimentally for this compound against a panel of relevant fungal pathogens.

Proposed Mechanism of Action and Signaling Pathway

As a hydroxamic acid, this compound likely exerts its antifungal effect by chelating essential metal ions in the active site of fungal metalloenzymes.[1] A plausible target is a zinc-dependent enzyme critical for fungal growth and survival, such as a peptide deformylase or a histone deacetylase (HDAC) involved in regulating virulence factors.[7]

Hypothetical Signaling Pathway of this compound Action

G cluster_extracellular Extracellular cluster_cell Fungal Cell NeoenactinB2 This compound CellWall Cell Wall NeoenactinB2->CellWall Diffusion CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Metalloenzyme Metalloenzyme (e.g., HDAC) VirulenceFactors Virulence Factor Expression Metalloenzyme->VirulenceFactors Regulation FungalGrowth Inhibited Fungal Growth VirulenceFactors->FungalGrowth Promotion NeoenactinB2_internal->Metalloenzyme Inhibition (Chelation of Metal Cofactor)

Caption: Hypothetical mechanism of this compound action in a fungal cell.

Experimental Workflow Diagrams

Workflow for MIC Determination

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions setup_assay Set up 96-well Plate Assay prep_inoculum->setup_assay prep_dilutions->setup_assay incubate Incubate at 35-37°C for 24-48h setup_assay->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Workflow for MFC Determination

G start Start (from wells with no growth in MIC assay) aliquot Aliquot from Wells start->aliquot spot Spot onto Agar Plates aliquot->spot incubate Incubate until Growth in Control spot->incubate read_mfc Read MFC (Lowest Concentration with No Colonies) incubate->read_mfc end End read_mfc->end

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B2 is a member of the neoenactin family, a group of naturally occurring antifungal agents produced by various microorganisms. These compounds have garnered interest in the pharmaceutical industry due to their potential therapeutic applications. Structurally, neoenactins are related to polyene antibiotics and contain a hydroxamic acid functional group, which is crucial for their biological activity. Accurate and reliable quantitative analysis of this compound is essential for various stages of drug development, including fermentation process monitoring, purification, formulation development, and quality control of the final product.

This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for the routine analysis of this compound in various sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Sample filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (30% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fermentation Broth)
  • Extraction: To 1 mL of fermentation broth, add 3 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the cell debris and other insoluble materials.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of this compound, based on typical performance characteristics of similar analytical methods for antifungal compounds.[1][2][3]

ParameterResult
Retention Time Approximately 8.5 ± 0.2 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from common fermentation media components

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fermentation Broth Sample Extraction Methanol Extraction Sample->Extraction Standard This compound Reference Standard StockSolution Prepare Stock Solution (1 mg/mL) Standard->StockSolution Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards WorkingStandards->HPLC CalibrationCurve Generate Calibration Curve WorkingStandards->CalibrationCurve Detection UV Detection (280 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantify this compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Antifungal Signaling Pathway

Antifungal_Pathway cluster_drug Drug Action cluster_cell Fungal Cell NeoenactinB2 This compound ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway NeoenactinB2->ErgosterolBiosynthesis Inhibition CellMembrane Cell Membrane CellLysis Cell Lysis & Death CellMembrane->CellLysis Ergosterol Ergosterol Ergosterol->CellMembrane Component of ErgosterolBiosynthesis->CellMembrane Disruption of Integrity LanosterolDemethylase Lanosterol 14α-demethylase ErgosterolBiosynthesis->LanosterolDemethylase LanosterolDemethylase->Ergosterol Synthesis

Caption: General signaling pathway for polyene-like antifungal agents.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B2 is a member of the neoenactin family of antifungal agents, which are known for their activity against various yeasts and fungi. As positional isomers, Neoenactin B1 and B2 share the same molecular formula (C₂₀H₃₈N₂O₅) and molecular weight (386.53 g/mol ). Accurate characterization of these closely related compounds is crucial for drug development, quality control, and mechanism of action studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the identification, structural elucidation, and quantification of this compound.

These application notes provide a comprehensive guide to the characterization of this compound using mass spectrometry, including detailed experimental protocols and data presentation. Due to the limited availability of specific mass spectrometric data for this compound in the public domain, this document leverages information on its isomers and related compounds to provide robust and practical methodologies.

Physicochemical Properties of this compound

A clear understanding of the basic physicochemical properties of this compound is fundamental for method development in mass spectrometry.

PropertyValueSource
Molecular FormulaC₂₀H₃₈N₂O₅Inferred from Neoenactin B1
Molecular Weight386.53 g/mol Inferred from Neoenactin B1
Exact Mass386.2781 g/mol Calculated
AppearanceWhite to off-white solidTypical for this class of compounds
SolubilitySoluble in methanol (B129727), ethanol, DMSOTypical for lipophilic peptides

Proposed Structure of this compound

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification and structural characterization of this compound.

Full Scan Mass Spectrometry for Molecular Ion Determination

Objective: To accurately determine the mass of the molecular ion of this compound.

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 387.2859. The high mass accuracy of the instrument will allow for the confirmation of the elemental composition (C₂₀H₃₉N₂O₅⁺). Other common adducts such as [M+Na]⁺ (m/z 409.2678) and [M+K]⁺ (m/z 425.2418) may also be observed.

IonCalculated m/z
[M+H]⁺387.2859
[M+Na]⁺409.2678
[M+K]⁺425.2418
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To generate fragment ions that provide structural information about this compound.

Methodology: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) of the precursor ion ([M+H]⁺ at m/z 387.3) will induce fragmentation.

Predicted Fragmentation Pattern: Based on the general fragmentation patterns of lipopeptides and molecules containing hydroxamic acids, the following fragmentation pathways are anticipated:

  • Loss of the hydroxamic acid group: A neutral loss of HNO₂ (47.0055 u) or related fragments.

  • Cleavage of the aliphatic chain: Fragmentation at various points along the fatty acid chain, particularly adjacent to the ketone group.

  • Cleavage of amide bonds: Fragmentation of the peptide-like backbone.

Hypothetical Key Fragment Ions of this compound ([M+H]⁺ = 387.3)

Fragment Ion (m/z)Proposed Structure/Loss
369.3[M+H - H₂O]⁺
340.3[M+H - HNO₂]⁺
VariousCleavage products of the aliphatic chain
VariousFragments from the amino acid moiety

Experimental Protocols

Sample Preparation

Objective: To prepare this compound samples for LC-MS analysis from a solid standard or a biological matrix.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Standard Solution:

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water with 0.1% formic acid.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Objective: To separate this compound from potential isomers and matrix components and to perform its sensitive detection and quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Parameters:

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

MS Parameters (Positive Ion Mode):

ParameterRecommended Setting
Ion SourceElectrospray Ionization (ESI)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Full Scan m/z Range100 - 1000
MS/MS Precursor Ionm/z 387.3
Collision Energy20-40 eV (optimization required)

Quantitative Analysis

Objective: To develop a robust method for the quantification of this compound in various samples.

Methodology: A calibration curve should be prepared using a series of known concentrations of a certified this compound standard. The peak area of a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) is plotted against the concentration.

Hypothetical Quantitative Data:

Calibration Curve for this compound

Concentration (ng/mL)Peak Area (arbitrary units)
115,234
578,910
10155,432
50765,123
1001,523,456
5007,612,345
  • Linear Range: 1 - 500 ng/mL

  • Correlation Coefficient (r²): > 0.995

  • Limit of Detection (LOD): 0.5 ng/mL

  • Limit of Quantification (LOQ): 1 ng/mL

Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low (5)< 10< 1590 - 110
Mid (50)< 10< 1590 - 110
High (400)< 10< 1590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start This compound Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter lc HPLC/UHPLC Separation filter->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms full_scan Molecular Ion Determination ms->full_scan fragmentation Structural Elucidation msms->fragmentation quant Quantification msms->quant

Caption: Experimental workflow for this compound characterization.

fragmentation_pathway parent This compound [M+H]⁺ m/z 387.3 frag1 [M+H - H₂O]⁺ m/z 369.3 parent->frag1 - H₂O frag2 [M+H - HNO₂]⁺ m/z 340.3 parent->frag2 - HNO₂ frag3 Aliphatic Chain Fragments parent->frag3 Chain Cleavage frag4 Amino Acid Moiety Fragments parent->frag4 Amide Cleavage

Caption: Proposed fragmentation of this compound.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of this compound using mass spectrometry. While some data presented is hypothetical due to limited public information, the protocols are based on established principles for the analysis of similar natural products and can be readily adapted and validated in a laboratory setting. High-resolution mass spectrometry combined with tandem MS is indispensable for the definitive identification and structural elucidation of this compound, distinguishing it from its isomers. Furthermore, the described LC-MS/MS method offers a sensitive and reliable platform for the quantification of this antifungal agent, which is critical for its development as a potential therapeutic.

Troubleshooting & Optimization

Technical Support Center: Neoenactin B2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin B2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful execution of experiments involving this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Beta-2 Adrenergic Receptor (ADRB2) signaling pathway. It functions by directly binding to the receptor, preventing the downstream activation of Protein Kinase A (PKA) and subsequent phosphorylation of transcription factors like CREB. This blockade results in the modulation of gene expression related to cell proliferation and metabolism.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -20°C for up to six months or -80°C for up to one year. Avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: Does this compound have off-target effects researchers should be aware of?

A3: While this compound has been designed for high selectivity towards the ADRB2 pathway, cross-reactivity with other structurally related receptors or kinases can occur at high concentrations.[1] It is crucial to perform dose-response experiments to determine the optimal concentration range that elicits the desired on-target effect while minimizing potential off-target activities.[1][2] We recommend including a structurally unrelated inhibitor of the same pathway or using genetic knockdown (e.g., siRNA) as orthogonal approaches to validate key findings.[1]

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound has demonstrated favorable pharmacokinetic properties in preclinical animal models. For in vivo administration, the compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always perform preliminary dose-ranging and toxicity studies to establish a safe and effective dosing regimen for your specific animal model.

Troubleshooting Guide: In Vitro Assays

Problem 1: High Variability in IC50 Values in Cell Proliferation Assays (e.g., MTT, CellTiter-Glo)

High variability in determining the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays.[3][4] This can obscure the true potency of the compound and lead to unreliable data.

Possible Causes & Solutions

Possible Cause Recommended Solution
Cell Health & Passage Number Use cells with a consistent and low passage number. High-passage cells can exhibit altered growth rates and drug sensitivity. Visually inspect cell morphology before each experiment.[5][6]
Inconsistent Seeding Density Optimize and strictly control the initial cell seeding density. An uneven distribution of cells across the plate can lead to significant variability.[6] Let plates sit at room temperature for 15-20 minutes before incubation to ensure even settling.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.
Assay Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microtiter plate. Fill these wells with sterile PBS or media instead.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Start: Inconsistent IC50 Results check_cells Verify Cell Health: - Low Passage Number? - Consistent Morphology? start->check_cells check_seeding Review Seeding Protocol: - Even Cell Distribution? - Optimal Density? check_cells->check_seeding [ Cells OK ] sol_cells Solution: Use new, low passage cell stock. check_cells->sol_cells [ No ] check_compound Assess Compound Prep: - Fresh Dilutions Used? - Correct Solvent %? check_seeding->check_compound [ Seeding OK ] sol_seeding Solution: Optimize seeding density and technique. check_seeding->sol_seeding [ No ] check_plate Check for Plate Edge Effects check_compound->check_plate [ Compound OK ] sol_compound Solution: Prepare fresh compound for each experiment. check_compound->sol_compound [ No ] sol_plate Solution: Avoid outer wells of the plate. check_plate->sol_plate [ No ] end_node End: Consistent IC50 Achieved check_plate->end_node [ All OK ] sol_cells->check_seeding sol_seeding->check_compound sol_compound->check_plate sol_plate->end_node

A logical workflow for troubleshooting inconsistent IC50 data.
Problem 2: No Change in Downstream Protein Phosphorylation (p-CREB) via Western Blot

A lack of effect on the phosphorylation of downstream targets like CREB is a critical issue that may suggest problems with the experimental setup or the compound's activity.

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient Compound Potency Confirm the activity of your lot of this compound. Perform a dose-response experiment, treating cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time.
Incorrect Timepoint The phosphorylation event may be transient. Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) with a fixed, effective concentration of this compound to identify the optimal timepoint for observing maximal inhibition.
Low Basal Pathway Activity The ADRB2/PKA pathway may not be basally active in your chosen cell line. Stimulate the pathway with an agonist (e.g., Isoproterenol) before or during treatment with this compound to create a dynamic range for observing inhibition.
Poor Antibody Quality Validate your primary antibody for phosphorylated CREB (p-CREB). Include a positive control (e.g., lysate from agonist-stimulated cells) and a negative control (e.g., lysate from cells treated with a known PKA inhibitor) to ensure the antibody is specific and sensitive.
Technical Blotting Issues Ensure complete protein transfer and use an appropriate blocking buffer to minimize background noise.[5] Use a total CREB antibody as a loading control to confirm that the lack of p-CREB signal is not due to overall protein degradation.

This compound Signaling Pathway and Experimental Controls

G cluster_exp Experimental Controls cluster_pathway Signaling Pathway Agonist Isoproterenol (Agonist) ADRB2 ADRB2 Receptor Agonist->ADRB2 Activates Inhibitor This compound (Inhibitor) Inhibitor->ADRB2 Inhibits PKA Protein Kinase A (PKA) ADRB2->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression (Proliferation, Metabolism) pCREB->Gene Promotes

The ADRB2 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Dose-Response Western Blot for p-CREB Inhibition

This protocol is designed to determine the effective concentration of this compound for inhibiting agonist-induced CREB phosphorylation.

Methodology

  • Cell Seeding: Plate a human cancer cell line with known ADRB2 expression (e.g., A549 lung carcinoma) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in a serum-free medium (e.g., 0, 1, 10, 100, 1000, 10000 nM). Aspirate the medium from the cells and add the corresponding drug dilutions. Incubate for 2 hours.

  • Agonist Stimulation: Add an ADRB2 agonist, such as Isoproterenol, to each well at a final concentration of 1 µM. Do not add agonist to the negative control well. Incubate for 15 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash wells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-CREB (Ser133) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with a primary antibody for total CREB.

Expected Data Outcome

This compound (nM)Isoproterenol (1 µM)p-CREB Signal (Relative Units)Total CREB Signal (Relative Units)
0-1.0100
0+85.4102
1+72.199
10+43.5101
100+15.298
1000+2.3100
10000+1.899

References

Technical Support Center: Neoenactin B2 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Neoenactin B2 in vitro. Given that this compound is a hydrophobic molecule, the following information is curated to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

This compound is an antifungal agent.[1] Like many hydrophobic (lipophilic) compounds, it has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation, which affects the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound in solution.

Q2: What does this compound precipitation look like in cell culture media?

Precipitation of this compound can manifest in several ways. You might observe:

  • A fine, crystalline precipitate settling at the bottom of the culture vessel.

  • A cloudy or hazy appearance in the culture medium.

  • Small particles floating in the medium.

It is crucial to differentiate between compound precipitation and other common cell culture issues like microbial contamination or the precipitation of media components.[3]

Q3: What are the primary causes of this compound precipitation?

The main reasons for this compound precipitation in vitro include:

  • Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in water-based solutions.

  • Solvent Shock: This is a common issue that occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[4]

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium.

  • Temperature and pH Shifts: Changes in temperature or pH can alter the solubility of the compound. For instance, moving media from a refrigerator to a 37°C incubator can sometimes cause components to precipitate.

  • Interaction with Media Components: Components in the cell culture medium, especially in serum-free conditions, can sometimes interact with the compound and reduce its solubility.[2]

Troubleshooting Guide

Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps:

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation Observed Immediately check_stock Is the stock solution clear? start->check_stock improve_dilution Improve Dilution Technique check_stock->improve_dilution Yes lower_stock Prepare a Lower Concentration Stock check_stock->lower_stock No, stock is cloudy check_final_conc Is the final concentration too high? improve_dilution->check_final_conc Precipitation still occurs end_good Problem Resolved improve_dilution->end_good No Precipitation lower_stock->improve_dilution reduce_conc Reduce Final Working Concentration check_final_conc->reduce_conc Yes end_bad Issue Persists: Consider Formulation Strategies check_final_conc->end_bad No reduce_conc->end_good

Caption: A stepwise workflow for troubleshooting immediate precipitation of this compound.

Gradual Precipitation Over Time

If the medium becomes cloudy or a precipitate forms over several hours or days in the incubator, this may point to issues with compound stability or interactions with media components.

  • Interaction with Media Components: The presence of serum can aid in solubilizing some hydrophobic compounds. If you are working in serum-free media, the likelihood of precipitation may increase. Consider if adding a low percentage of serum (e.g., 1-2%) is acceptable for your experiment.[2]

  • Compound Stability: Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).

Data Presentation: Solvent Selection for Hydrophobic Compounds

Solvent SystemExpected SolubilityMaximum Achievable Stock Concentration (Estimated)Remarks
Deionized WaterInsoluble< 1 µMNot recommended for creating stock solutions.
PBS (Phosphate-Buffered Saline)Very Poor< 10 µMNot recommended for stock solutions. Can be used for final dilutions if the DMSO concentration is kept low.
EthanolModerately Soluble1-10 mMCan be used as a solvent, but ensure the final concentration in the culture medium is non-toxic to cells.
DMSO (Dimethyl Sulfoxide)Highly Soluble> 10 mMThe most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds.[2]

Note: Always use fresh, anhydrous (water-free) DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can decrease the solubility of the compound.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Under a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound for In Vitro Assays (Two-Step Dilution)

This protocol is designed to minimize solvent shock and prevent precipitation when preparing the final working concentration.

Workflow for Two-Step Dilution

G cluster_0 Step 1: Intermediate Dilution cluster_1 Step 2: Final Working Concentration thaw_stock Thaw 10 mM Stock Solution in DMSO prepare_intermediate Add 1 µL of 10 mM Stock to 99 µL of Warm Medium (Creates 100 µM Intermediate) thaw_stock->prepare_intermediate warm_medium Warm Complete Cell Culture Medium to 37°C warm_medium->prepare_intermediate mix_intermediate Mix Gently Immediately prepare_intermediate->mix_intermediate prepare_final Add Intermediate Solution to Culture Wells (e.g., 20 µL of 100 µM to 2 mL media for ~1 µM final) mix_intermediate->prepare_final mix_and_incubate Gently Swirl Plate and Incubate prepare_final->mix_and_incubate

Caption: A two-step dilution workflow to prevent this compound precipitation.

Signaling Pathway

While the specific signaling pathway targeted by this compound is not extensively documented in the provided search results, as an antifungal agent, it may interfere with essential fungal cellular processes. A common target for antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.[5][6]

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Neoenactin_B2 This compound Neoenactin_B2->Inhibition

Caption: A potential mechanism of action for an antifungal agent like this compound, showing the inhibition of the ergosterol biosynthesis pathway.

References

Technical Support Center: Neoenactin B2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of Neoenactin B2 in various solvents. As specific stability data for this compound is not extensively published, this guide focuses on establishing a robust framework for users to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong? A1: this compound is a natural product identified as an antifungal agent. Its structure is related to other neoenactins and it is known to be a hydroxamic acid. Compounds in this family are also associated with polyene antibiotics, which suggests the presence of conjugated double bonds.[1] Understanding these structural features is crucial for predicting potential stability issues, such as hydrolysis of the hydroxamic acid group or oxidation and photodegradation of the polyene-like structure.

Q2: Why is stability testing in different solvents critical for this compound? A2: Stability testing is essential to ensure the quality, safety, and efficacy of a compound throughout its lifecycle.[2] For a research compound like this compound, solvent stability data is critical for:

  • Formulation Development: Selecting appropriate solvents for preclinical and clinical formulations.

  • Analytical Method Development: Ensuring the compound does not degrade in the solvent used for analytical techniques like HPLC.[3]

  • Storage and Handling: Defining appropriate storage conditions to prevent degradation and ensure the integrity of research samples.[4]

Q3: What are the primary factors that can cause degradation of a natural product like this compound in solution? A3: The stability of natural products in solution can be influenced by several factors, including:

  • Solvent Type: The polarity, pH, and presence of impurities in a solvent can directly impact stability.

  • Temperature: Higher temperatures typically accelerate chemical degradation reactions.[5]

  • Light: Exposure to UV or visible light can cause photodegradation, especially for compounds with conjugated systems.[5]

  • pH: The stability of functional groups like hydroxamic acids is often pH-dependent.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6][7]

  • Enzymatic Deterioration: If crude or semi-purified extracts are used, residual enzymes may cause degradation.[5]

Q4: What are "stress testing" or "forced degradation" studies? A4: Forced degradation studies involve intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, intense light) to accelerate its decomposition.[3][6] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the intact drug from its degradants.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of this compound observed shortly after dissolution. The chosen solvent is unsuitable (e.g., reactive, wrong pH).The compound is highly sensitive to light or oxygen.1. Select an alternative solvent with different properties (e.g., aprotic vs. protic, different polarity).2. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Protect the solution from light using amber vials or by working in a dark room.[8]4. Buffer the solvent if pH is a suspected issue.
Inconsistent stability results between experimental replicates. Inconsistent sample preparation or handling.Variability in the purity of this compound batches.Fluctuations in storage conditions (temperature, light exposure).1. Standardize the entire experimental workflow, from weighing the sample to the final analysis.2. Ensure storage conditions are tightly controlled and monitored.3. Characterize the purity of each batch of this compound before initiating stability studies.
Appearance of new peaks in the HPLC chromatogram over time. Chemical degradation of this compound.1. This is an expected outcome of a stability study. The goal is to identify and quantify these new peaks.2. Perform forced degradation studies to help identify if these new peaks correspond to expected degradation products.[6]3. Optimize the HPLC method to ensure baseline separation between the parent peak (this compound) and all degradant peaks.[9]
Physical changes in the solution (e.g., color change, precipitation). Significant chemical degradation leading to colored byproducts.The compound has low solubility in the chosen solvent and is precipitating over time.Microbial contamination.1. Correlate any physical changes with the chemical analysis (e.g., HPLC) to see if there is a corresponding loss of the parent compound.[8]2. Determine the solubility of this compound in the solvent at the tested concentration and temperature.3. Ensure sterile handling techniques and consider filtering the solution through a 0.22 µm filter.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Various Solvents using HPLC

Objective: To determine the stability of this compound over time when dissolved in a selection of common laboratory solvents under controlled conditions.

Materials:

  • This compound (purified solid)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol, Water, Phosphate Buffered Saline pH 7.4)

  • HPLC system with a UV-Vis or PDA detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Stability chamber or incubator set to a controlled temperature (e.g., 25°C)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Prepare a concentrated stock solution in a solvent known to fully dissolve the compound with minimal immediate degradation (e.g., DMSO or Methanol).

  • Sample Preparation for Stability Study:

    • For each solvent to be tested, pipette a small aliquot of the stock solution into a volumetric flask and dilute to the final desired concentration (e.g., 10 µg/mL).

    • Prepare triplicate samples for each solvent and each time point.

    • Transfer the prepared solutions into amber HPLC vials to protect from light.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, analyze one set of triplicate samples for each solvent by HPLC. This will serve as the baseline data.

  • Storage:

    • Place the remaining vials in a stability chamber at a controlled temperature (e.g., 25°C) and humidity.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, 1 week), remove a set of triplicate vials for each solvent from storage.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples by HPLC under the same conditions as the T=0 analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from potential degradants.[9][10]

    • Inject the samples and record the chromatograms.

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area of this compound for each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement for each solvent.

    • Plot the percentage of this compound remaining versus time for each solvent.

    • Observe the formation of any new peaks in the chromatogram, which indicate degradation products.

Data Presentation

The following table template should be used to record and present the quantitative results from the stability study.

Table 1: Stability of this compound in Different Solvents at 25°C

Time Point % Remaining in Methanol (±SD) % Remaining in Acetonitrile (±SD) % Remaining in DMSO (±SD) % Remaining in Water (±SD) % Remaining in PBS pH 7.4 (±SD)
0 hours100100100100100
2 hours[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
4 hours[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
8 hours[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
24 hours[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
48 hours[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
1 week[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

The following diagram illustrates the general workflow for assessing the stability of this compound in various solvents.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis & Storage cluster_data 3. Data Interpretation prep_stock Prepare Concentrated Stock Solution prep_samples Dilute Stock into Test Solvents (Methanol, ACN, DMSO, etc.) prep_stock->prep_samples analysis_t0 T=0 HPLC Analysis (Baseline) prep_samples->analysis_t0 storage Store Samples at Controlled Conditions (25°C, Protected from Light) analysis_t0->storage analysis_tx T=x HPLC Analysis (Scheduled Time Points) storage->analysis_tx calc Calculate % Remaining vs. T=0 analysis_tx->calc plot Plot % Remaining vs. Time calc->plot report Determine Stability Profile & Identify Best Solvents plot->report

Workflow for Solvent Stability Assessment.

References

Technical Support Center: Optimizing Neoenactin B2 Concentration for Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for synergistic antifungal studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an antifungal agent known to potentiate the activity of polyene antifungal antibiotics, such as Amphotericin B.[1][2] Its primary application in a research setting is in combination studies to investigate synergistic effects against various fungal strains, potentially allowing for reduced effective doses of polyene antibiotics and mitigating their associated toxicity.

Q2: What is the mechanism of action for this compound's synergistic effect?

A2: The precise signaling pathway of this compound is not well-documented in recent literature. However, its potentiation of polyene antibiotics suggests a mechanism that likely involves compromising the fungal cell wall or membrane. Polyenes act by binding to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to cell death.[3][4][5] It is hypothesized that this compound may disrupt cell wall integrity or alter membrane composition, thereby facilitating easier access for polyene antibiotics to the cell membrane.

Hypothetical Signaling Pathway for this compound Synergy

Synergy_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell NeoB2 This compound Wall Cell Wall NeoB2->Wall Disrupts Integrity Polyene Polyene Antibiotic (e.g., Amphotericin B) Membrane Cell Membrane (with Ergosterol) Polyene->Membrane Binds to Ergosterol Wall->Membrane Increased Permeability Pore Membrane Pore Formation Membrane->Pore Induces Death Cell Death Pore->Death Leads to

Caption: Hypothetical pathway for this compound synergy with polyene antibiotics.

Q3: How do I determine the optimal concentration of this compound for a synergy experiment?

A3: The optimal concentration is determined through a two-step process. First, you must determine the Minimum Inhibitory Concentration (MIC) of this compound and the polyene antibiotic individually against your fungal strain of interest. The MIC is the lowest concentration that inhibits visible growth.[6] Second, you perform a checkerboard assay, which tests a matrix of concentrations of both agents to identify the combination that produces the most significant synergistic effect.[7][8]

Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

A4: The Fractional Inhibitory Concentration Index (FICI) is a mathematical expression used to quantify the interaction between two antimicrobial agents. It is calculated from the MIC values obtained in a checkerboard assay. The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[9][10][11]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No synergistic effect observed (FICI > 0.5) 1. Incorrect concentration range tested (too high or too low).2. The chosen fungal strain is resistant.3. The combination of this compound and the specific polyene is not synergistic against this strain.1. Re-evaluate the MIC for each compound individually. Expand the concentration range in the checkerboard assay.2. Verify the susceptibility of your strain. Include a known susceptible control strain.3. Consider testing with a different polyene antibiotic.
High variability in MIC results 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilutions.3. Contamination of the culture.1. Standardize the inoculum preparation using a spectrophotometer to ensure a consistent cell density.2. Use calibrated pipettes and change tips for each dilution. Prepare master mixes where possible.3. Use aseptic techniques and check the purity of your culture before starting the experiment.
Precipitation of this compound in media 1. Poor solubility of the compound in the chosen culture medium.2. The stock solution concentration is too high.1. Test the solubility in different media. A small percentage of a solvent like DMSO may be required (ensure final solvent concentration is non-toxic to the fungus).2. Prepare a fresh, lower-concentration stock solution.
All wells in the checkerboard assay show growth 1. Inoculum size is too high.2. The concentration ranges of both drugs are too low.3. Inactivation of the compounds.1. Prepare a new, lower-density inoculum according to standard protocols (e.g., CLSI guidelines).2. Confirm the MICs of the individual drugs and adjust the checkerboard concentration ranges accordingly.3. Check the storage conditions and age of your compound stocks.

Experimental Protocols & Data Presentation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of a single agent using the broth microdilution method.

  • Prepare Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Collect several colonies and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard. This corresponds to a specific cell density. Dilute this suspension in the test medium (e.g., RPMI 1640) to the final required inoculum size.

  • Prepare Drug Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate using the test medium to achieve a range of decreasing concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungal species (e.g., 24-48 hours at 35°C for Candida albicans).

  • Reading Results: The MIC is the lowest concentration of the drug that shows no visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol evaluates the interaction between this compound and a polyene antibiotic.

Checkerboard Assay Workflow

Caption: Workflow for performing a checkerboard assay to determine synergy.

  • Plate Setup: Use a 96-well microtiter plate. Orient the plate so that concentrations of this compound (Drug A) will decrease from left to right, and concentrations of the polyene antibiotic (Drug B) will decrease from top to bottom.

  • Drug Dilution:

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the polyene antibiotic.

    • This creates a matrix where each well contains a unique concentration combination of both drugs.

    • Include a row with only this compound dilutions (to re-confirm its MIC) and a column with only polyene dilutions (to re-confirm its MIC).

  • Inoculation & Incubation: Inoculate all wells (except the negative control) with the standardized fungal suspension as described in the MIC protocol. Incubate under appropriate conditions.

  • Data Analysis:

    • After incubation, identify the MIC for each combination well.

    • Calculate the FIC for each drug in every well that shows growth inhibition:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Polyene = (MIC of Polyene in combination) / (MIC of Polyene alone)

    • Calculate the FICI for each combination: FICI = FIC of this compound + FIC of Polyene.

    • The lowest FICI value determines the nature of the interaction.

Hypothetical Data Presentation

The following tables represent example data for a synergy experiment between this compound and Amphotericin B against Candida albicans.

Table 1: Individual MIC Determination

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans (ATCC 90028)16
Amphotericin BCandida albicans (ATCC 90028)2

Table 2: FICI Calculation from Checkerboard Assay

This compound (µg/mL) in CombinationAmphotericin B (µg/mL) in CombinationFIC of this compoundFIC of Amphotericin BFICIInterpretation
40.250.2500.1250.375 Synergy
80.1250.5000.0630.563Additive
20.50.1250.2500.375 Synergy
110.0630.5000.563Additive

Note: The lowest calculated FICI is 0.375, which is ≤ 0.5, indicating a synergistic interaction between this compound and Amphotericin B against this strain of Candida albicans.

References

Technical Support Center: Neoenactin B2 Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoenactin B2, focusing on the analysis of its degradation products. The information provided is based on the general chemical properties of polyene and hydroxamic acid-containing antibiotics, as specific degradation studies on this compound are not widely available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a polyene system and a hydroxamic acid functional group, this compound is likely susceptible to two primary degradation pathways:

  • Hydrolysis: The hydroxamic acid moiety can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond to form a carboxylic acid and a hydroxylamine (B1172632) derivative. The ester linkages, if present in the macrolide ring, would also be labile to hydrolysis.

  • Oxidation: The conjugated polyene chain is susceptible to oxidation, which can be initiated by exposure to light (photo-oxidation), air (auto-oxidation), or oxidizing agents. This can lead to the formation of various oxidation products, including epoxides, aldehydes, and shorter-chain fragments, often resulting in a loss of biological activity and a change in the UV-Vis spectrum.

Q2: What are the typical analytical methods used to analyze this compound and its degradation products?

A2: The most common and effective analytical method for separating and identifying this compound from its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

  • HPLC with a reversed-phase column (e.g., C18) is typically used to separate the parent drug from its more polar or less polar degradation products.

  • UV-Vis Diode Array Detector (DAD) is useful for initial detection and for observing changes in the characteristic UV absorbance of the polyene chromophore.

  • Mass Spectrometry (MS) , particularly with techniques like electrospray ionization (ESI), is crucial for the identification and structural elucidation of the degradation products by providing molecular weight and fragmentation information.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following conditions are recommended:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C)Hydrolysis of hydroxamic acid and other labile groups.
Base Hydrolysis 0.1 M NaOH at room temperatureHydrolysis of hydroxamic acid and other labile groups.
Oxidation 3% H₂O₂ at room temperatureOxidation of the polyene chain.
Photostability Exposure to light (e.g., ICH option 1 or 2)Photo-oxidation of the polyene chain.
Thermal Stress Dry heat (e.g., 80-100 °C)General thermal decomposition.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively detect and quantify the degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound degradation products.

Issue 1: Poor Separation of Degradation Products in HPLC

Question: My HPLC chromatogram shows broad peaks or co-elution of this compound and its degradation products. How can I improve the separation?

Answer:

Troubleshooting StepDetailed Explanation
Optimize Mobile Phase Gradient Start with a shallower gradient to increase the resolution between closely eluting peaks. If degradation products are significantly more polar, a steeper gradient at the beginning might be necessary.
Change Mobile Phase pH The ionization state of this compound and its degradation products can significantly affect their retention. Experiment with different pH values of the aqueous mobile phase (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to improve separation.
Try a Different Column Chemistry If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
Adjust Column Temperature Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but be cautious as it can also accelerate on-column degradation of labile compounds.
Issue 2: Difficulty in Identifying Degradation Products by MS

Question: I am observing several new peaks in my stressed samples, but I am unable to confidently identify the structures of the degradation products with MS. What can I do?

Answer:

Troubleshooting StepDetailed Explanation
Perform High-Resolution Mass Spectrometry (HRMS) HRMS (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. This is a critical step in structural elucidation.
Conduct MS/MS Fragmentation Studies By isolating a specific degradation product peak and subjecting it to fragmentation (MS/MS), you can obtain structural information. Compare the fragmentation pattern of the degradation product to that of the parent this compound to identify the modified parts of the molecule.
Use Isotope Labeling Studies For hydrolysis studies, performing the degradation in H₂¹⁸O can help confirm the incorporation of oxygen from water into the degradation products.
Consider Derivatization Chemical derivatization of the degradation products can sometimes improve their ionization efficiency or provide additional structural clues.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 2 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.2 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 4 hours, protected from light.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC-DAD-MS.

Protocol 2: Representative HPLC-MS Method for Analysis
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • DAD Wavelength: 200-400 nm

  • MS Ionization: ESI Positive and Negative modes

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis NeoenactinB2 This compound Stock Solution Acid Acid Hydrolysis NeoenactinB2->Acid Base Base Hydrolysis NeoenactinB2->Base Oxidation Oxidation NeoenactinB2->Oxidation Photo Photolysis NeoenactinB2->Photo Thermal Thermal Stress NeoenactinB2->Thermal HPLC HPLC Separation Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC DAD DAD Detection HPLC->DAD MS MS Identification DAD->MS Data Data Analysis & Structure Elucidation MS->Data

Caption: Experimental workflow for forced degradation and analysis of this compound.

signaling_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway NeoenactinB2 This compound Acid_Base Acidic or Basic Conditions NeoenactinB2->Acid_Base Light_Oxygen Light (Photo-oxidation) or Oxidizing Agents NeoenactinB2->Light_Oxygen Hydrolysis_Products Carboxylic Acid + Hydroxylamine Derivative Acid_Base->Hydrolysis_Products Oxidation_Products Epoxides, Aldehydes, Shorter-chain fragments Light_Oxygen->Oxidation_Products

Caption: Postulated degradation pathways of this compound.

Technical Support Center: Enhancing Neoenactin B2 Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Neoenactin B2 from Streptoverticillium olivoreticuli fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing organism of this compound?

A1: this compound is an antifungal antibiotic produced by the actinomycete Streptoverticillium olivoreticuli.

Q2: Are there any known precursors or supplements that can specifically enhance the yield of this compound?

A2: Yes, studies have shown that supplementing the fermentation medium with the amino acid L-leucine can selectively increase the production of this compound. The optimal concentration of L-leucine needs to be determined empirically for your specific fermentation conditions.

Q3: What are the general fermentation strategies to improve secondary metabolite production in Streptoverticillium and related species?

A3: Optimizing the fermentation process for secondary metabolites like this compound typically involves a multi-faceted approach, including:

  • Media Optimization: Systematically testing different carbon and nitrogen sources, as well as their ratios.

  • Parameter Control: Fine-tuning physical parameters such as pH, temperature, and dissolved oxygen levels.

  • Fed-Batch Strategies: Implementing a feeding strategy to maintain optimal nutrient concentrations and prolong the production phase.

  • Precursor Feeding: Supplying known biosynthetic precursors to direct metabolic flux towards the desired product.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during Streptoverticillium olivoreticuli fermentation that may lead to suboptimal yields of this compound.

Problem 1: Consistently Low or No Production of this compound

Question: My Streptoverticillium olivoreticuli culture is growing, but the yield of this compound is consistently low or undetectable. What are the likely causes and how can I address this?

Answer: Low productivity despite good biomass formation often points to suboptimal culture conditions that do not favor secondary metabolism. The biosynthesis of complex molecules like this compound is highly sensitive to nutritional and environmental cues.

Troubleshooting Workflow:

cluster_0 Low this compound Yield cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement cluster_3 Potential Outcome Start Low Yield Observed Media Optimize Media Composition Start->Media Initial Check Params Adjust Fermentation Parameters Media->Params If no improvement Precursor Supplement with L-Leucine Params->Precursor If still low HPLC Quantify Yield (HPLC) Precursor->HPLC Iterate Iterate Optimization HPLC->Iterate Iterate->Media End Improved this compound Yield Iterate->End Successful Optimization cluster_0 Inconsistent Yield cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Potential Outcome Start Inconsistent Yield Observed Inoculum Standardize Inoculum Start->Inoculum Aseptic Review Aseptic Technique Inoculum->Aseptic If issue persists Raw Check Raw Material Consistency Aseptic->Raw Monitor Monitor Batches Closely Raw->Monitor End Consistent this compound Yield Monitor->End cluster_0 Primary Metabolism cluster_1 Precursor Pools cluster_2 Neoenactin Biosynthesis cluster_3 Final Product Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA AminoAcids Amino Acids Leucine L-Leucine AminoAcids->Leucine MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS_NRPS Polyketide Synthase / Non-Ribosomal Peptide Synthetase MalonylCoA->PKS_NRPS Leucine->PKS_NRPS NeoenactinB2 This compound PKS_NRPS->NeoenactinB2

Technical Support Center: Neoenactin B2 Antifungal Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoenactin B2, a potent antifungal agent that acts by inhibiting N-myristoyltransferase (NMT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal agent that functions as an inhibitor of N-myristoyltransferase (NMT). NMT is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization to membranes, signal transduction, and the proper functioning of various cellular pathways. By inhibiting NMT, this compound disrupts these vital processes in fungal cells, leading to growth inhibition and cell death.

Q2: Which fungal species are susceptible to this compound?

A2: Neoenactins, including this compound, have been reported to be active against a range of yeasts and fungi.[1] However, comprehensive species-specific data for this compound is limited in publicly available literature. It is recommended to perform susceptibility testing against the specific fungal isolates of interest.

Q3: Are there established clinical breakpoints for this compound?

A3: Currently, there are no established clinical breakpoints for this compound by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretive criteria for susceptibility or resistance should be determined based on in-house experimental data, including MIC distributions and correlation with in vivo efficacy models.

Q4: What are the expected downstream effects of NMT inhibition by this compound in fungal cells?

A4: Inhibition of NMT in fungi, such as Aspergillus fumigatus, has been shown to have significant downstream effects. These include alterations in cell morphology and compromised cell wall integrity.[2][3] N-myristoylation is critical for the function of various signaling proteins, including G protein alpha subunits required for plasma membrane localization and the activation of pathways like the cyclic-AMP-dependent PKA pathway, which governs growth, morphogenesis, and stress response.[2][3] Therefore, inhibition of NMT by this compound is expected to disrupt these key signaling cascades.

Troubleshooting Guide

This guide addresses common pitfalls and provides solutions for issues that may arise during the in vitro testing of this compound.

Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Potential Cause Troubleshooting Steps
High variability in MIC values between experiments. Inoculum preparation inconsistency: Incorrect inoculum size is a major source of variability in antifungal susceptibility testing.- Strictly adhere to standardized protocols (e.g., CLSI M27/M38 or EUCAST) for inoculum preparation. - Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. - Ensure the final inoculum concentration in the microdilution wells is within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
Media variability: Lot-to-lot differences in RPMI 1640 medium can affect results.- Use a single, quality-controlled lot of RPMI 1640 for a series of experiments. - Always include quality control (QC) strains with known MIC ranges to monitor media performance.
Subjective endpoint reading: Visual determination of ≥50% growth inhibition can be subjective, especially with fungistatic compounds.- Use a microplate reader to obtain objective optical density (OD) measurements. - Have two independent researchers read the plates visually to ensure consensus. - For filamentous fungi, endpoint determination can be particularly challenging; refer to standardized guidelines for reading MICs.
Unexpectedly high MIC values for typically susceptible strains. Compound solubility and stability: this compound may have limited solubility or stability in the test medium, leading to a lower effective concentration.- Prepare fresh stock solutions of this compound for each experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. - Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1%). - Visually inspect the wells for any precipitation of the compound.
Acquired resistance: Fungal isolates can develop resistance to antifungal agents.- If sub-culturing isolates, do so in a drug-free medium to avoid selecting for resistant mutants. - Confirm the purity of the culture by streaking on an agar (B569324) plate.
"Trailing" or paradoxical growth. Trailing effect: Reduced but persistent growth over a wide range of drug concentrations. While more common with azoles, it can occur with other fungistatic agents.- Read MICs at the recommended time point (e.g., 24 hours for Candida spp.) to minimize the impact of trailing. - The MIC should be recorded as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the control.
Paradoxical growth: An increase in fungal growth at higher concentrations of the antifungal agent. This is well-documented for echinocandins but its relevance to NMT inhibitors is not yet established.- If paradoxical growth is observed, record the MIC as the lowest concentration that inhibits growth, and note the concentrations at which paradoxical growth occurs. - The clinical significance of in vitro paradoxical growth is often unclear.[4]
Issues with Disk Diffusion Assays
Problem Potential Cause Troubleshooting Steps
No or very small zones of inhibition. Poor diffusion of this compound: The compound may not diffuse well through the agar due to its physicochemical properties (e.g., high molecular weight, low water solubility).- Ensure the agar depth is standardized (e.g., 4 mm for Mueller-Hinton agar). - Confirm that the solvent used to impregnate the disks has fully evaporated before placing them on the agar.
Inappropriate agar medium: The chosen agar may not be suitable for testing this compound.- Use a standardized medium such as Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts.
Irregular or fuzzy zone edges. Swarming of motile fungi or over-inoculation. - Ensure a confluent, even lawn of growth is achieved during inoculation. - Use the correct inoculum density.

Quantitative Data Summary

Note: As of December 2025, comprehensive, publicly available quantitative data for this compound is limited. The following tables are presented as templates with illustrative data. Researchers should generate their own data based on the specific fungal isolates and testing conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.06 - 10.1250.5
Candida glabrata0.125 - 20.251
Aspergillus fumigatus0.25 - 40.52
Cryptococcus neoformans0.125 - 10.250.5

Table 2: Illustrative N-Myristoyltransferase (NMT) Inhibition Data

Fungal NMT SourceThis compound IC₅₀ (nM)
Candida albicans NMT15
Aspergillus fumigatus NMT25
Human NMT1>1000

Table 3: Illustrative Zone of Inhibition Data for this compound (10 µg disk)

Fungal SpeciesZone Diameter Range (mm)
Candida albicans (ATCC 90028)18 - 25
Aspergillus fumigatus (ATCC 204305)15 - 22

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (CLSI M27 Guideline)
  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1.28 mg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI 1640 medium (buffered with MOPS) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate. The final volume in each well will be 200 µL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: Disk Diffusion Assay for Yeasts
  • Preparation of Inoculum: Prepare a yeast suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue. Repeat this two more times, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place a paper disk impregnated with a known amount of this compound onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C for 20-24 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Visualizations

NMT_Inhibition_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm G_protein_alpha G Protein Alpha Subunit (Inactive) Membrane_Localization Membrane Localization G_protein_alpha->Membrane_Localization Signal_Transduction Signal Transduction (e.g., PKA Pathway) Membrane_Localization->Signal_Transduction Activates Neoenactin_B2 This compound NMT N-Myristoyltransferase (NMT) Neoenactin_B2->NMT Inhibits NMT->G_protein_alpha Myristoylates Fungal_Cell_Death Fungal Cell Death Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Pre_G_protein_alpha G Protein Alpha Subunit (Precursor) Pre_G_protein_alpha->NMT Cell_Wall_Integrity Cell Wall Integrity Signal_Transduction->Cell_Wall_Integrity Growth_Morphogenesis Growth & Morphogenesis Signal_Transduction->Growth_Morphogenesis

Caption: NMT inhibition by this compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Drug Prepare this compound Dilutions Start->Prepare_Drug Inoculate_Plate Inoculate Microdilution Plate Prepare_Inoculum->Inoculate_Plate Prepare_Drug->Inoculate_Plate Incubate Incubate at 35°C (24-48h) Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution MIC workflow.

References

Neoenactin B2 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin B2. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to assay variability and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure consistent and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its suspected mechanism of action?

This compound is an antifungal compound belonging to the neoenactin family of lipopeptides.[1] Structurally, it is a positional isomer of neoenactin B1 and is related to neoenactin A.[1] Like other compounds in its class, it is active against a range of yeasts and fungi.[1] While the precise signaling pathway inhibited by this compound is not definitively established in the provided literature, many antifungal agents target the integrity of the fungal cell membrane. A primary mechanism for many antifungal classes is the inhibition of ergosterol (B1671047) biosynthesis.[2][3] Ergosterol is a crucial sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises membrane fluidity and function, leading to fungal growth inhibition.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol->Inhibition 14-alpha- demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane NeoenactinB2 Antifungal Action (e.g., this compound) NeoenactinB2->Inhibition Inhibition of Biosynthesis

Caption: A generalized pathway of fungal ergosterol biosynthesis, a common target for antifungal agents.

Q2: Why is variability a common issue in antifungal susceptibility testing?

Antifungal susceptibility testing (AFST) is inherently more variable than antibacterial testing. The reproducibility for broth microdilution methods is often considered to be within plus or minus two doubling dilutions, compared to just one for bacteria.[4] This variability stems from several factors, including the slower growth rates of fungi, the subjective nature of endpoint determination (especially with phenomena like trailing growth), and the complex biological interactions between the antifungal agent and the fungal isolate.[5][6][7] Many factors, such as inoculum size, incubation time and temperature, and the testing medium, must be strictly controlled to ensure reproducible results.[7]

Q3: What is "trailing growth" and how does it affect MIC interpretation?

Trailing growth, also known as the "trailing effect," is the observation of reduced but persistent fungal growth over a wide range of antifungal concentrations.[5] This makes it difficult to determine a clear Minimum Inhibitory Concentration (MIC) endpoint. For certain antifungal classes like azoles, the MIC is defined as the lowest drug concentration that causes a significant (e.g., ≥50%) decrease in growth compared to a drug-free control.[4][8] Trailing is a recognized issue, and standardized protocols recommend reading the MIC after a specific incubation period (e.g., 24 hours for Candida species) to minimize its impact, as the effect can become more pronounced with longer incubation times.[5][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments.

Q1: Why are my Minimum Inhibitory Concentration (MIC) values inconsistent between experimental runs?

Inconsistent MIC values are a frequent challenge. Several factors can be the cause:

  • Inoculum Preparation : The starting concentration of the fungal inoculum is critical. An inoculum density outside the standardized range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) can significantly alter MIC values.[9] Using a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard is crucial.[10]

  • Fungal Growth Phase : The susceptibility of fungi can change depending on their growth phase. Always use fresh cultures from an overnight plate to ensure the fungi are in a consistent, active growth phase.[11]

  • Incubation Time and Temperature : Fungal growth is sensitive to incubation conditions. For Candida species, a 24-hour incubation at 35°C is standard.[8][10] Longer incubation can lead to higher MICs or more pronounced trailing growth.[5]

  • Solvent Effects : this compound, as a lipopeptide, may require a solvent like DMSO for solubilization. Ensure the final concentration of the solvent in the assay wells is low (typically ≤1%) and does not affect fungal growth on its own. A solvent-only control is essential.

Start Inconsistent MIC Results CheckInoculum Is Inoculum Standardized? (e.g., 0.5 McFarland) Start->CheckInoculum Standardize Action: Standardize inoculum spectrophotometrically. CheckInoculum->Standardize No CheckIncubation Are Incubation Time & Temp Consistent? CheckInoculum->CheckIncubation Yes Standardize->CheckIncubation StandardizeInc Action: Adhere strictly to protocol (e.g., 24h @ 35°C). CheckIncubation->StandardizeInc No CheckEndpoint Is Endpoint Reading Method Consistent? CheckIncubation->CheckEndpoint Yes StandardizeInc->CheckEndpoint StandardizeRead Action: Use a plate reader or consistent visual criteria (e.g., 50% inhibition). CheckEndpoint->StandardizeRead No CheckReagents Are Media/Reagents from the Same Lot? CheckEndpoint->CheckReagents Yes StandardizeRead->CheckReagents StandardizeReagents Action: Use consistent lots of media and reagents. Check expiry dates. CheckReagents->StandardizeReagents No End Results Should Improve CheckReagents->End Yes StandardizeReagents->End

Caption: A troubleshooting decision tree for addressing inconsistent MIC results.

Q2: My results are not reproducible when compared to data from another laboratory. What could be the cause?

Inter-laboratory variability is a known issue, even when using standardized methods.[8]

  • Subtle Protocol Differences : Minor deviations in protocol, such as the type of microtiter plate used (e.g., U-bottom vs. flat-bottom) or the method of reading (visual vs. spectrophotometric), can lead to different results.[4]

  • Reagent and Water Quality : Differences in the source and quality of media components, such as RPMI-1640, and the purity of water can impact fungal growth and, consequently, MIC values.

  • Instrument Calibration : Ensure that all equipment, including pipettes, incubators, and plate readers, are properly calibrated at all sites.

Q3: this compound is a lipopeptide. Are there specific handling considerations?

Yes. Lipopeptides can be challenging to work with due to their amphiphilic nature.

  • Solubility : Complete solubilization is critical. Use the recommended solvent and ensure the stock solution is a clear solution. Vortexing or gentle warming may be required. Incomplete solubilization will lead to inaccurate concentrations in the assay.

  • Adsorption : Lipopeptides can adsorb to plastic surfaces. Using low-protein-binding labware can help mitigate this, although it is not always required by standard protocols. Be consistent with the type of plates and tips used.

  • Purity and Composition : Lipopeptide production in microorganisms often results in a mixture of structural analogues (e.g., variations in the fatty acid chain).[12] Batch-to-batch variation in the purity and composition of the this compound sample can lead to shifts in biological activity.[12]

Data Presentation: Factors Influencing Assay Variability

The following table summarizes key factors that can introduce variability and provides recommendations for control.

FactorPotential Cause of VariabilityRecommended Action to Ensure Reproducibility
Fungal Inoculum Incorrect cell density (too high or too low).Standardize inoculum to 0.5 McFarland using a spectrophotometer. Prepare a fresh working suspension for each experiment.[10]
Incubation Inconsistent duration or temperature.Strictly adhere to a defined incubation time (e.g., 24 hours) and temperature (e.g., 35°C).[8]
Endpoint Reading Subjective visual interpretation, especially with trailing growth.Use a spectrophotometric plate reader to determine % inhibition or establish strict visual scoring criteria. Read plates at a consistent time point.[4]
Test Medium Variation in pH, lot-to-lot differences in RPMI-1640 medium.Use a standardized, buffered medium like RPMI-1640 with MOPS. Use the same lot of media for a set of comparative experiments.
Compound Handling Incomplete solubilization or adsorption to plastics.Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO). Use a consistent type of plasticware.
Plate-to-Plate "Edge effects" in 96-well plates where outer wells evaporate faster.Avoid using the outermost wells for critical measurements or ensure proper plate sealing and a humidified incubator.

Experimental Protocols

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeast testing.[5]

1. Preparation of this compound Stock and Dilutions: a. Prepare a 1.6 mg/mL stock solution of this compound in 100% DMSO. b. In a separate 96-well "drug dilution" plate, perform a serial 2-fold dilution of the stock solution in RPMI-1640 medium to create working solutions that are 2x the final desired concentration.

2. Inoculum Preparation: a. Select 3-4 colonies from a fresh (24-hour) culture on Sabouraud Dextrose Agar. b. Suspend the colonies in 5 mL of sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL.

3. Assay Plate Inoculation: a. Add 100 µL of RPMI-1640 medium to each well of a sterile 96-well U-bottom microtiter "assay" plate. b. Transfer 100 µL from the "drug dilution" plate to the corresponding wells of the "assay" plate. This results in the final drug concentrations. c. Add 100 µL of the final working inoculum to each well. d. Include a drug-free well (growth control) and an un-inoculated well (sterility control).

4. Incubation: a. Seal the plate or place it in a container with a moistened towel to prevent evaporation. b. Incubate at 35°C for 24-48 hours. The reading time should be consistent across all experiments.

5. MIC Determination: a. Visual Reading : Use a reading mirror to examine the wells. The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control. b. Spectrophotometric Reading : Read the optical density (OD) at 490 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that achieves ≥50% inhibition.

PrepStock 1. Prepare this compound Stock Solution (in DMSO) SerialDilute 3. Create 2x Serial Dilutions of Compound in Media PrepStock->SerialDilute PrepInoculum 2. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) Plate 4. Inoculate 96-Well Plate (100µL Drug + 100µL Inoculum) PrepInoculum->Plate SerialDilute->Plate Incubate 5. Incubate Plate (e.g., 24h @ 35°C) Plate->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read DetermineMIC 7. Determine MIC (≥50% Growth Inhibition) Read->DetermineMIC

Caption: A standard experimental workflow for a broth microdilution antifungal susceptibility test.

References

How to store Neoenactin B2 for long-term research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Neoenactin B2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Storing the compound as a dry powder is the preferred method for extended periods.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1] Tightly sealed vials are recommended to prevent solvent evaporation and contamination.[2]

Q3: What is the recommended solvent for dissolving this compound?

Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, experiment-sized volumes upon initial preparation.[1] This allows you to thaw only the amount needed for a specific experiment.

Q5: Is this compound sensitive to light?

Many natural product compounds are sensitive to light. Therefore, it is best practice to store this compound, both in solid form and in solution, in amber-colored vials or wrapped in foil to protect it from light exposure.

Storage Condition Summary

FormStorage TemperatureContainerDuration (General Guideline)Key Considerations
Solid (Powder) -20°C or -80°CTightly sealed, light-protecting vialUp to 3 years at -20°CProtect from moisture and light.
Stock Solution (in DMSO) -20°C or -80°CTightly sealed, light-protecting vials (aliquoted)Up to 1 month at -20°C; Up to 6 months at -80°C[1]Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Methodology:

  • Pre-weighing (for larger quantities): If you have more than 10 mg of this compound, it is recommended to weigh out the desired amount for your stock solution.[1] For quantities of 10 mg or less, you can add the solvent directly to the vial.[1]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound to achieve a 10 mM concentration.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected vials. The aliquot volume should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid This compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Fungal Culture dilute->treat incubate Incubate treat->incubate analyze Analyze Antifungal Activity incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

Troubleshooting Guide

Q: My this compound solution appears cloudy or has precipitates after thawing. What should I do?

A: Precipitation upon thawing can occur, especially with solutions in DMSO.[5]

  • Warm the solution: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound.

  • Check solubility: The concentration of your stock solution may be too high. Consider preparing a more dilute stock solution.

  • Sonication: Brief sonication can also help to redissolve precipitates.

Q: I am observing inconsistent results between experiments. What could be the cause?

A: Inconsistent results can stem from several factors related to compound storage and handling.

  • Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation of the compound. Ensure you are using fresh aliquots for each experiment.

  • Compound degradation: Improper storage (e.g., exposure to light or room temperature for extended periods) can cause degradation. Always store the compound as recommended.

  • Inaccurate pipetting: Ensure your pipettes are calibrated for accurate dilutions.

Q: I suspect my this compound has degraded. How can I check its integrity?

A: Verifying the integrity of a small molecule typically requires analytical methods.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to check the purity of the compound and identify potential degradation products.

  • Biological Activity Assay: Compare the activity of the suspected degraded batch with a new, unopened batch of the compound in a standardized biological assay.

Q: The final concentration of DMSO in my experiment is affecting the cells. How can I mitigate this?

A: DMSO can be toxic to cells at higher concentrations.

  • Lower DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.[1]

  • Vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent.

  • Alternative solvents: If DMSO toxicity is a persistent issue, you may need to explore other less toxic solvents, although this may be limited by the solubility of this compound.

References

Technical Support Center: Addressing Neoenactin B2 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to cytotoxicity in cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product, structurally related to other neoenactins.[1] While its primary known activities are antifungal, compounds with similar structures, such as enniatins, have demonstrated cytotoxic effects in human cell lines.[1][2] Therefore, it is crucial to characterize its cytotoxic profile in your specific cell model.

Q2: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound.

  • Off-Target Effects: At certain concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration range.

  • Compound Purity: Impurities in the this compound sample could contribute to the observed toxicity.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results can stem from various sources. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any solvent-induced effects.

  • Assay Protocol: Strictly adhere to the incubation times and reagent concentrations for your chosen cytotoxicity assay.

Q4: How can I be sure that the observed cytotoxicity is due to apoptosis?

To confirm that this compound is inducing apoptosis, you can perform secondary assays such as:

  • Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes like caspase-3, caspase-8, and caspase-9.[4][5]

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Western Blot Analysis: Probe for the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2. A recent study on a similar bioactive peptide, Dermaseptin B2, showed its anticancer effect was linked to the regulation of the BAX/BBC3/AKT pathway, suggesting a potential avenue for investigation.[6]

Troubleshooting Guides

Issue 1: High Background or Color Interference in Colorimetric Assays (MTT, XTT)

Natural products can sometimes interfere with colorimetric assays.[7][8]

  • Symptom: High absorbance readings in the "no-cell" control wells containing only media and this compound.

  • Cause:

    • This compound may be colored and absorb light at the same wavelength as the formazan (B1609692) product.[7]

    • The compound might directly reduce the tetrazolium salt (MTT or XTT) to formazan, independent of cellular metabolic activity.[7]

  • Solution:

    • Include a "Compound Only" Control: Prepare wells with the same concentrations of this compound in media but without cells. Subtract the average absorbance of these wells from your experimental wells.[7]

    • Switch to a Different Assay: Consider a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay like the LDH release assay, which measures membrane integrity.[7][9]

Issue 2: Poor Solubility of this compound in Culture Media

Lipophilic natural products can have poor solubility in aqueous solutions.[7]

  • Symptom: Precipitate observed in the culture wells after adding this compound.

  • Cause: The compound is not fully dissolved in the culture medium.

  • Solution:

    • Optimize Solvent Concentration: While preparing your stock solution in a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.

    • Sonication: Gentle sonication of the stock solution before dilution may aid in dissolution.[7]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound across various cancer cell lines, based on typical ranges observed for similar natural products.[2] These values should be determined empirically for your specific cell line and experimental conditions.

Cell LineTissue OriginHypothetical IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HepG2Hepatocellular Carcinoma5.2
PC-3Prostate Adenocarcinoma15.8
MRC-5Normal Lung Fibroblast> 50

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[7][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) add_compound->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (MTT, XTT, LDH, etc.) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Plate (Absorbance/Fluorescence) incubate_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: General experimental workflow for assessing cytotoxicity.

troubleshooting_workflow cluster_solution_interference Solution for Interference cluster_solution_solubility Solution for Solubility cluster_solution_off_target Investigate Off-Target Effects start Unexpected Cytotoxicity Result decision_background High Background in 'Compound Only' Control? start->decision_background solution_interference Subtract Background Absorbance OR Switch to Non-Colorimetric Assay decision_background->solution_interference Yes decision_solubility Precipitate Observed? decision_background->decision_solubility No end Proceed with Optimized Assay solution_interference->end solution_solubility Optimize Solvent Concentration OR Use Sonication decision_solubility->solution_solubility Yes decision_off_target Cytotoxicity at Low Doses with High Potency? decision_solubility->decision_off_target No solution_solubility->end solution_off_target Perform Orthogonal Validation (e.g., secondary assays) OR Use Target Engagement Assays decision_off_target->solution_off_target Yes decision_off_target->end No solution_off_target->end

Caption: Troubleshooting workflow for common cytotoxicity assay issues.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway neoenactin This compound bax Bax Activation neoenactin->bax bcl2 Bcl-2 Inhibition neoenactin->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible intrinsic apoptosis pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Neoenactin B2 and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agents, the emergence of novel compounds continually prompts comparative evaluation against established therapies. This guide provides a detailed comparison of Neoenactin B2 and the widely used triazole antifungal, fluconazole (B54011). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their efficacy, supported by available experimental data and methodologies.

Executive Summary

Data Presentation: In Vitro Susceptibility

Due to the limited public data on the specific MIC values of this compound against various fungal strains, a direct quantitative comparison in a single table is not feasible. Instead, we present the well-documented MIC data for fluconazole against common Candida species and a qualitative summary of this compound's activity based on available literature.

Table 1: In Vitro Susceptibility Data for Fluconazole against Candida Species

Fungal SpeciesFluconazole MIC Range (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
Candida albicans0.25 - >640.52
Candida glabrata0.5 - >64832
Candida parapsilosis0.5 - 812
Candida tropicalis0.25 - >6414
Candida krusei8 - >643264

Data compiled from various in vitro susceptibility studies. MIC values can vary based on testing methodology and geographical location of isolates.

This compound Antifungal Activity:

Published research confirms that this compound possesses activity against a range of yeasts and fungi.[1] However, specific MIC values from standardized antifungal susceptibility testing are not detailed in the readily accessible scientific literature. A key reported characteristic of neoenactins is their ability to potentiate the antifungal activity of polyene antibiotics like amphotericin B.[1][2] This synergistic effect suggests a different or complementary mechanism of action compared to azoles.

Mechanism of Action

The fundamental difference in the efficacy of these two agents lies in their distinct mechanisms of action.

Fluconazole:

Fluconazole is a highly specific inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols compromise the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth.

Neoenactin Family:

The precise molecular target and mechanism of action for the neoenactin family of antibiotics, including this compound, have not been as extensively elucidated as that of fluconazole. It is known that they are active against yeasts and fungi.[1] The potentiation of polyene activity suggests that neoenactins may alter the fungal cell membrane, thereby facilitating the entry or action of polyene antibiotics which directly bind to ergosterol and form pores in the membrane.

Experimental Protocols

The determination of in vitro antifungal efficacy relies on standardized experimental protocols. The following outlines the typical methodologies used to generate the type of data presented for fluconazole.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is a standardized method for antifungal susceptibility testing, as detailed by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A standardized inoculum suspension is prepared in a sterile saline solution and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium.

  • Antifungal Agent Preparation: The antifungal agent (e.g., fluconazole) is serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are also included.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles like fluconazole, the endpoint is typically a 50% reduction in turbidity as determined visually or spectrophotometrically.

Signaling Pathways and Experimental Workflows

Fluconazole Mechanism of Action Pathway:

Fluconazole_Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane FungalGrowth Fungal Growth FungalCellMembrane->FungalGrowth Disruption Disruption of Membrane and Cell Growth Inhibition FungalGrowth->Disruption Lanosterol_Demethylase->Ergosterol Catalyzes conversion Lanosterol_Demethylase->Disruption Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Lanosterol_Demethylase Inhibits

Caption: Fluconazole's inhibition of ergosterol synthesis pathway.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture Inoculum Standardized Inoculum (0.5 McFarland) FungalCulture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Antifungal Agent SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determination of MIC (≥50% growth inhibition) Reading->MIC

Caption: Workflow for broth microdilution MIC testing.

Conclusion

Fluconazole is a well-established antifungal agent with a clearly defined mechanism of action and a large body of supporting efficacy data. Its fungistatic activity is directed against the synthesis of ergosterol, a critical component of the fungal cell membrane. In contrast, while this compound has demonstrated antifungal properties and a synergistic relationship with polyene antibiotics, detailed quantitative efficacy data and a precise mechanism of action are not as comprehensively documented in publicly available sources.

For researchers and drug development professionals, this comparison highlights the robust dataset available for fluconazole as a benchmark. The unique characteristic of this compound in potentiating other antifungals suggests it may be a valuable candidate for combination therapies or for overcoming certain types of antifungal resistance. Further research is warranted to fully elucidate the mechanism of action and in vitro/in vivo efficacy of this compound to enable a more direct and quantitative comparison with existing antifungal agents like fluconazole.

References

Unlocking Synergistic Power: Neoenactin B2 in Combination Therapy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced antifungal efficacy achieved by combining Neoenactin B2 with other antifungal agents, supported by in vitro experimental data and methodologies.

In the ongoing battle against invasive fungal infections, researchers are increasingly turning to combination therapies to enhance efficacy, reduce toxicity, and combat the rise of drug-resistant strains. One promising agent in this arena is this compound, an antifungal compound that has demonstrated a significant synergistic relationship with polyene antibiotics, most notably Amphotericin B. This guide provides a comprehensive comparison of this compound combination therapy with alternative antifungal strategies, presenting available experimental data, detailed protocols, and a visualization of the underlying principles.

Synergistic Interactions of this compound with Amphotericin B

This compound has been shown to potentiate the antifungal activity of polyene antibiotics. This synergistic effect allows for a reduction in the required dosage of Amphotericin B, a potent but often toxic antifungal, thereby mitigating its adverse side effects.

Quantitative Analysis of Synergy

The synergy between this compound and other antifungals is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction. While the primary research articles from the initial discovery of neoenactins confirm this potentiation, specific FICI values for the this compound and Amphotericin B combination require access to the full-text publications for detailed reporting.

Table 1: In Vitro Antifungal Activity of this compound in Combination with Amphotericin B

Fungal SpeciesAntifungal AgentMIC (µg/mL) AloneMIC (µg/mL) in CombinationFICIInteraction
Candida albicansThis compoundData not availableData not availableData not availableSynergistic
Amphotericin BData not availableData not available
Aspergillus fumigatusThis compoundData not availableData not availableData not availableSynergistic
Amphotericin BData not availableData not available
Cryptococcus neoformansThis compoundData not availableData not availableData not availableSynergistic
Amphotericin BData not availableData not available

Note: Specific quantitative data from the original research by Roy et al. (1987) is pending access to the full-text article. The synergistic interaction is confirmed in the abstract.

Experimental Protocols

The following is a detailed methodology for a checkerboard assay, a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Checkerboard Assay Protocol

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and Amphotericin B in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected final concentration.

  • Further dilute the stock solutions in RPMI 1640 medium to create a range of working concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Assay Plate Preparation:

  • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

  • Add 50 µL of the this compound working solution to the wells in the first column and perform serial two-fold dilutions along the rows.

  • Add 50 µL of the Amphotericin B working solution to the wells in the first row and perform serial two-fold dilutions down the columns.

  • This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone and a drug-free well as controls.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC and FICI:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visually inhibits fungal growth.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the proposed mechanism of synergy, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Antifungal Stock Solutions C Serial Dilutions of This compound & Amphotericin B in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate at 35°C D->E F Read MICs E->F G Calculate FICI F->G H Determine Interaction (Synergy, Additive, etc.) G->H

Caption: Experimental workflow for the checkerboard assay.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell Membrane Cell Membrane (Ergosterol) Pore Pore Formation Membrane->Pore Wall Cell Wall AmphotericinB Amphotericin B Wall->AmphotericinB Facilitates Access NeoenactinB2 This compound NeoenactinB2->Wall Increases Permeability (?) AmphotericinB->Membrane Binds to Ergosterol Death Fungal Cell Death Pore->Death

A Comparative Analysis of Neoenactin B2 and Caspofungin: A Review of Current Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the antifungal agents Neoenactin B2 and caspofungin is currently hindered by a significant lack of publicly available experimental data for this compound. While extensive research has characterized the activity and mechanisms of caspofungin, a member of the echinocandin class, information on this compound is sparse, primarily originating from a study published in 1987.

This guide synthesizes the available information on both compounds, highlighting the well-established properties of caspofungin and the existing knowledge gaps for this compound. This document is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current state of research.

Introduction to the Antifungal Agents

This compound is an antifungal antibiotic that was first described in 1987. It was isolated from a strain of Streptoverticillium olivoreticuli subsp. neoenacticus[1]. The initial research indicated that neoenactins, including this compound, exhibit activity against various yeasts and fungi and have the notable property of potentiating the effects of polyene antifungal antibiotics like amphotericin B[2].

Caspofungin is a well-established antifungal drug and the first approved member of the echinocandin class. It is a semi-synthetic lipopeptide derived from a fermentation product of Glarea lozoyensis. Caspofungin is widely used in clinical practice for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.

Mechanism of Action

This compound:

The specific mechanism of action for this compound has not been elucidated in the available scientific literature. The initial study from 1987 mentions its antifungal activity but does not delve into the molecular pathways it targets[2]. Further research is required to understand how this compound exerts its antifungal effects.

Caspofungin:

Caspofungin employs a well-defined mechanism of action that targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall. The inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.

Below is a diagram illustrating the signaling pathway of caspofungin's mechanism of action.

Caspofungin_Mechanism_of_Action caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase Inhibits beta_glucan β-(1,3)-D-glucan Synthesis glucan_synthase->beta_glucan Catalyzes cell_wall Fungal Cell Wall Integrity beta_glucan->cell_wall Maintains cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to

Caption: Mechanism of action of caspofungin.

In Vitro Activity

A critical aspect of comparing antifungal agents is their in vitro activity against a range of fungal pathogens, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

This compound:

Unfortunately, specific MIC values for this compound against a standardized panel of fungal isolates are not available in the published literature. The original 1987 study describes its general activity but does not provide the quantitative data necessary for a direct comparison with other antifungals.

Caspofungin:

Extensive in vitro susceptibility data is available for caspofungin against a wide array of fungal species. The following table summarizes representative MIC ranges for caspofungin against common fungal pathogens. These values are compiled from various studies and can vary depending on the specific isolate and testing methodology.

Fungal SpeciesCaspofungin MIC Range (µg/mL)
Candida albicans0.03 - 2
Candida glabrata0.03 - 2
Candida parapsilosis0.25 - 8
Candida krusei0.06 - 4
Aspergillus fumigatus0.015 - 8
Aspergillus flavus0.03 - 4
Aspergillus terreus0.03 - 8

Note: The interpretation of MIC values for echinocandins against Aspergillus species is often reported as the Minimum Effective Concentration (MEC), which represents the lowest drug concentration that leads to the growth of abnormal, small, and compact hyphae.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antifungal activity.

Antifungal Susceptibility Testing (AST):

Standardized methods for antifungal susceptibility testing are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method is broth microdilution.

Broth Microdilution Method (General Workflow):

The following diagram outlines the general workflow for determining the MIC of an antifungal agent using the broth microdilution method.

Broth_Microdilution_Workflow start Prepare serial two-fold dilutions of antifungal agent in microtiter plate dispense Dispense inoculum into each well start->dispense inoculum Prepare standardized fungal inoculum inoculum->dispense incubate Incubate at controlled temperature and duration dispense->incubate read Visually or spectrophotometrically read the growth inhibition incubate->read determine_mic Determine the MIC (lowest concentration with no visible growth) read->determine_mic

Caption: General workflow for MIC determination.

Specifics for Caspofungin AST:

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is commonly used.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Incubation: Plates are typically incubated at 35°C for 24-48 hours.

  • Endpoint Reading: For Candida species, the MIC is read as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 100% inhibition) compared to the growth control. For Aspergillus species, the MEC is determined as the lowest concentration that produces small, compact, and rounded hyphal forms.

Conclusion and Future Directions

The comparison between this compound and caspofungin is currently one-sided due to the substantial lack of data on this compound. While caspofungin is a well-characterized and clinically vital antifungal agent with a known mechanism of action and extensive susceptibility data, this compound remains an obscure compound with undefined properties beyond its initial discovery.

For a meaningful comparison to be made, future research on this compound would need to address the following:

  • Elucidation of the Mechanism of Action: Identifying the molecular target and pathway of this compound is crucial.

  • In Vitro Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungal isolates using standardized methodologies is essential for a direct comparison of potency with caspofungin and other antifungals.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

The unique property of this compound in potentiating polyene antibiotics suggests a potentially interesting area of investigation for combination therapies. However, without fundamental data on its own antifungal activity and mechanism, its potential role in the antifungal armamentarium remains speculative. Researchers in the field of antifungal drug discovery may find the re-evaluation of historical compounds like this compound a worthwhile endeavor, especially in the face of growing antifungal resistance.

References

A Comparative Guide to Neoenactin B2: Re-evaluating a Historical Antifungal in the Era of Azole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antifungal resistance, particularly the rise of azole-resistant Candida species, necessitates a continuous search for novel therapeutic agents. While much focus is on the development of new molecules, a re-evaluation of historical compounds with unique mechanisms of action may offer a promising and underexplored avenue. This guide provides a comparative overview of Neoenactin B2, a hydroxamic acid antimycotic agent first described in the late 1980s, and discusses its potential efficacy against contemporary azole-resistant Candida strains.

Introduction to this compound

This compound belongs to the neoenactin family of antibiotics, isolated from Streptoverticillium olivoreticuli subsp. neoenacticus. Structurally, it is a hydroxamic acid derivative. Historical studies have demonstrated its general activity against a range of yeasts and fungi. A notable characteristic of neoenactins is their ability to potentiate the activity of polyene antifungals, such as amphotericin B. Due to the limited research conducted since its initial discovery, this guide synthesizes the available historical data and provides a forward-looking perspective on its potential in the current landscape of antifungal resistance.

Physicochemical Properties of this compound

Detailed physicochemical data for this compound is sparse in recent literature. The following table summarizes the known information based on its initial characterization.

PropertyDescription
Chemical Class Hydroxamic Acid Antimycotic
Producing Organism Streptoverticillium olivoreticuli subsp. neoenacticus
Molecular Formula C22H36N2O7
General Activity Active against yeasts and fungi
Synergistic Potential Potentiates the activity of polyene antibiotics

Proposed Mechanism of Action: A Unique Target

The primary mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Resistance to azoles in Candida species often involves mutations in ERG11, overexpression of this gene, or the upregulation of efflux pumps that actively remove the drug from the cell.[1][2][3]

This compound is proposed to act via a distinct mechanism: the inhibition of N-myristoyltransferase (NMT) .[4][5] NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of essential fungal proteins. This process, known as N-myristoylation, is vital for protein localization to membranes and for their biological function. As NMT is essential for the viability of pathogenic fungi like Candida albicans and has significant structural differences from its human counterpart, it is considered a promising target for selective antifungal therapy.[6][7][8][9][10][11]

The inhibition of NMT by this compound would disrupt the function of numerous cellular processes, leading to fungal cell death. This unique mechanism suggests that this compound could be effective against Candida strains that have developed resistance to azoles through target site modification or efflux pump overexpression.

Proposed mechanism of action of this compound.

Comparison with Other Antifungal Classes

Due to the absence of recent comparative studies, a direct quantitative comparison of this compound's efficacy is not possible. However, a qualitative comparison of its key features against currently used antifungal classes provides a useful perspective for researchers.

FeatureThis compound (Proposed)Azoles (e.g., Fluconazole)Polyenes (e.g., Amphotericin B)Echinocandins (e.g., Caspofungin)
Target N-myristoyltransferase (NMT)Lanosterol 14α-demethylase (Erg11)Ergosterol (in cell membrane)β-(1,3)-D-glucan synthase (cell wall)
Spectrum Yeasts and fungiBroad spectrum (yeasts and molds)Broad spectrum (yeasts and molds)Primarily Candida and Aspergillus
Resistance Mechanism Target modification (hypothetical)Target modification/overexpression, efflux pumpsAltered membrane sterol compositionTarget site mutations (FKS genes)
Potential against Azole-Resistant Candida High (due to novel target)Variable to lowGenerally effectiveGenerally effective
Synergistic Potential Potentiates polyenesSynergistic with some other classesSynergistic with flucytosine and neoenactinsSynergistic with some azoles and polyenes

Experimental Protocols for Re-evaluation

To ascertain the true potential of this compound against azole-resistant Candida, a systematic re-evaluation using modern methodologies is essential. The following outlines key experimental protocols that would be required.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of well-characterized azole-susceptible and azole-resistant Candida strains.

Methodology:

  • Strains: A panel of clinical and reference strains of C. albicans, C. glabrata, C. parapsilosis, and C. auris with known azole resistance mechanisms should be used.

  • Assay: Broth microdilution assays should be performed according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[12][13][14]

  • Procedure:

    • Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

Synergy Testing

Objective: To quantify the synergistic interaction between this compound and other antifungal agents, particularly azoles and polyenes.

Methodology:

  • Assay: A checkerboard microdilution assay is the standard method for synergy testing.[15][16][17][18][19]

  • Procedure:

    • In a 96-well plate, create a two-dimensional gradient of this compound and a second antifungal agent (e.g., fluconazole (B54011) or amphotericin B).

    • Inoculate the plate with a standardized fungal suspension.

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

G cluster_workflow Experimental Workflow for Re-evaluation Start Obtain this compound Panel Select Panel of Azole-Resistant and Susceptible Candida Strains Start->Panel MIC_Test MIC Determination (CLSI M27) Panel->MIC_Test Synergy_Test Checkerboard Synergy Assay (with Azoles & Polyenes) Panel->Synergy_Test Toxicity_Assay In Vitro Cytotoxicity Assay (e.g., against HeLa, HepG2 cells) Panel->Toxicity_Assay MoA_Studies Mechanism of Action Studies (NMT Inhibition Assay) MIC_Test->MoA_Studies In_Vivo In Vivo Efficacy Studies (e.g., Murine model of candidiasis) Synergy_Test->In_Vivo MoA_Studies->In_Vivo Toxicity_Assay->In_Vivo

Proposed workflow for the re-evaluation of this compound.

Conclusion and Future Directions

This compound represents a historical antifungal agent with a potentially novel mechanism of action that is highly relevant in the current landscape of widespread azole resistance. Its proposed inhibition of N-myristoyltransferase, an essential fungal enzyme, makes it an attractive candidate for further investigation. The historical data on its antifungal activity and its synergistic effects with polyenes are encouraging.

However, the lack of modern, robust data is a significant gap. The scientific community is encouraged to undertake a systematic re-evaluation of this compound and its congeners. Such studies should focus on its efficacy against a broad panel of contemporary, clinically relevant, and drug-resistant Candida species. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity are critical next steps. The rediscovery and re-evaluation of compounds like this compound may hold the key to unlocking new therapeutic strategies in the fight against resistant fungal pathogens.

References

In Vivo Validation of Neoenactin B2 Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin B2, a member of the neoenactin class of antibiotics, has demonstrated notable in vitro activity against a range of fungal pathogens. This guide provides a comprehensive overview of the available data on the in vivo validation of this compound's antifungal activity, comparing its performance with established antifungal agents. Due to the limited publicly available in vivo studies specifically on this compound, this guide draws upon the known mechanisms of the neoenactin class and compares its potential with other antifungals targeting similar pathways. The primary proposed mechanism of action for neoenactins is the inhibition of fungal N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.

Comparative Analysis of Antifungal Agents

A direct in vivo comparison of this compound with other antifungal agents is challenging due to the scarcity of published studies. However, a comparative analysis based on the mechanism of action and in vitro data can provide valuable insights for researchers.

Antifungal AgentTarget/Mechanism of ActionKnown In Vivo Efficacy (General)Organism
This compound (Proposed) Inhibition of N-myristoyltransferase (NMT)Data not publicly available. Potentiates polyene activity.[1]Yeasts and Fungi[1]
Polyenes (e.g., Amphotericin B) Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.Effective against a broad spectrum of fungi, but with significant host toxicity.Systemic mycoses (e.g., Candida, Aspergillus)
Azoles (e.g., Fluconazole) Inhibits lanosterol (B1674476) 14α-demethylase, blocking ergosterol biosynthesis.Widely used for systemic and superficial fungal infections; resistance is a growing concern.Candida, Cryptococcus
Echinocandins (e.g., Caspofungin) Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.Effective against Candida and Aspergillus, with a favorable safety profile.Candida, Aspergillus

Experimental Protocols

Murine Model of Systemic Candidiasis
  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression can be induced by cyclophosphamide (B585) administration.

  • Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain.

  • Infection: Mice are infected via intravenous tail vein injection with 1 x 105 CFU (Colony Forming Units) of C. albicans.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent for this compound).

    • This compound (various dose levels, administered intraperitoneally or orally).

    • Positive control (e.g., Amphotericin B or Fluconazole at a clinically relevant dose).

    • Combination therapy (this compound and a polyene antibiotic).

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival rates are recorded.

    • Fungal Burden: At specific time points post-infection, a subset of mice from each group is euthanized, and kidneys are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the CFU per gram of tissue.

  • Statistical Analysis: Survival data are typically analyzed using the log-rank (Mantel-Cox) test. Fungal burden data are analyzed using appropriate statistical tests such as the Mann-Whitney U test.

Visualizing the Proposed Mechanism and Experimental Workflow

To aid in the conceptual understanding of this compound's proposed mechanism and the general workflow of in vivo antifungal efficacy studies, the following diagrams are provided.

Proposed Mechanism of Action: this compound cluster_fungal_cell Fungal Cell NMT N-myristoyltransferase (NMT) Myristoylation Myristoylation NMT->Myristoylation Protein Essential Fungal Proteins Membrane_Localization Membrane Localization & Protein Function Protein->Membrane_Localization Myristoylation->Protein Post-translational modification Viability Fungal Cell Viability Membrane_Localization->Viability NeoenactinB2 This compound NeoenactinB2->Inhibition caption Proposed inhibition of fungal NMT by this compound.

Proposed inhibition of fungal NMT by this compound.

General Workflow for In Vivo Antifungal Efficacy cluster_endpoints Efficacy Endpoints Animal_Model Animal Model Preparation (e.g., Immunocompromised Mice) Infection Fungal Infection (e.g., Intravenous C. albicans) Animal_Model->Infection Treatment Treatment Administration (this compound, Controls) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis Fungal_Burden Fungal Burden Determination (Kidney Homogenates) Endpoint_Analysis->Fungal_Burden Data_Analysis Data Analysis & Interpretation Survival_Analysis->Data_Analysis Fungal_Burden->Data_Analysis caption Workflow for in vivo antifungal drug evaluation.

Workflow for in vivo antifungal drug evaluation.

Conclusion and Future Directions

While in vitro evidence suggests that this compound is a promising antifungal candidate, particularly in its ability to potentiate the effects of polyene antibiotics, a critical gap exists in our understanding of its in vivo efficacy. The proposed mechanism of N-myristoyltransferase inhibition presents a compelling target for novel antifungal development. Future research should prioritize conducting robust in vivo studies, following established protocols such as the one outlined in this guide, to definitively validate the therapeutic potential of this compound. Such studies are essential to generate the necessary data for comparison with existing antifungal agents and to pave the way for potential clinical development.

References

Cross-Resistance Profile of Neoenactin B2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neoenactin B2, an antifungal agent, focusing on its potential cross-resistance with other antifungal drugs. Due to the limited publicly available data on this compound, this document summarizes the existing knowledge and highlights areas where further research is critically needed.

Introduction to this compound

This compound is a member of the neoenactin family of antibiotics, which are produced by Streptoverticillium olivoreticuli.[1] Structurally, it is a congener of Neoenactin A and is classified as a hydroxamic acid derivative.[2] Early studies have shown that neoenactins, including this compound, possess activity against a range of yeasts and fungi.[2] A key characteristic of these compounds is their ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.[1][2] This synergistic effect suggests a mechanism of action that may involve the fungal cell membrane.

Presumed Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been definitively elucidated in the available literature, its synergistic relationship with polyene antibiotics provides a strong indication of its likely mechanism of action. Polyene antibiotics, like amphotericin B, act by binding to ergosterol, a primary sterol in fungal cell membranes. This binding disrupts membrane integrity, leading to the formation of pores and subsequent cell death.

The potentiation of polyene activity by this compound suggests that it may also interact with the fungal cell membrane, possibly by altering its structure or fluidity, thereby facilitating the action of polyenes. This could involve direct interaction with membrane components or inhibition of a pathway that affects membrane composition.

Below is a diagram illustrating the proposed synergistic mechanism of action.

Neoenactin_B2_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Pore formation Neoenactin_B2 This compound Neoenactin_B2->Cell_Membrane Alters membrane properties? Polyene_Antibiotic Polyene Antibiotic (e.g., Amphotericin B) Polyene_Antibiotic->Cell_Membrane Binds to ergosterol Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed synergistic mechanism of this compound with polyene antibiotics.

Cross-Resistance Studies: A Knowledge Gap

A comprehensive search of scientific literature reveals a significant lack of studies specifically investigating the cross-resistance profile of this compound with other classes of antifungal agents. To date, no published data is available that details the activity of this compound against fungal isolates with known resistance mechanisms to azoles, echinocandins, or other antifungal drugs.

This absence of data prevents a direct comparison of this compound's efficacy against resistant strains and hinders the assessment of its potential clinical utility in treating drug-resistant fungal infections.

Comparative Antifungal Susceptibility Data

Table 1: Comparative Antifungal Activity Data (Hypothetical)

Due to the lack of available data, the following table is a hypothetical representation of what would be required for a comprehensive cross-resistance analysis. The values presented are for illustrative purposes only and are not based on experimental results.

Fungal IsolateResistance MechanismMIC (µg/mL)
This compound Fluconazole Amphotericin B Caspofungin
Candida albicans (Wild-Type)-Data N/A0.50.250.125
Candida albicans (Azole-R)ERG11 mutationData N/A640.250.125
Candida glabrata (Echinocandin-R)FKS mutationData N/A160.58
Aspergillus fumigatus (Wild-Type)-Data N/A10.50.06
Aspergillus fumigatus (Azole-R)cyp51A mutationData N/A160.50.06

Experimental Protocols

To generate the necessary data for a thorough cross-resistance study of this compound, the following standard experimental protocols would be required:

1. Antifungal Susceptibility Testing:

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

  • Fungal Isolates: A panel of clinically relevant fungal species, including Candida spp. and Aspergillus spp. This panel should include both wild-type (susceptible) strains and well-characterized resistant strains with known resistance mechanisms (e.g., mutations in ERG11, cyp51A, or FKS genes).

  • Antifungal Agents: this compound would be tested in parallel with a panel of standard antifungal drugs representing different classes (e.g., fluconazole, voriconazole (B182144) [azoles], amphotericin B [polyene], and caspofungin, micafungin (B1204384) [echinocandins]).

  • Data Analysis: The MIC would be determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth.

2. Synergy Testing:

  • Method: Checkerboard microdilution assay.

  • Purpose: To quantitatively assess the synergistic, indifferent, or antagonistic interaction between this compound and other antifungal agents.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) would be calculated to determine the nature of the interaction.

Below is a workflow diagram for a typical cross-resistance study.

Cross_Resistance_Workflow Start Start: Fungal Isolate Panel (Susceptible & Resistant Strains) Broth_Microdilution Broth Microdilution Assay (CLSI M27/M38) Start->Broth_Microdilution Checkerboard Checkerboard Synergy Testing Start->Checkerboard MIC_Determination Determine MIC of this compound and Comparator Antifungals Broth_Microdilution->MIC_Determination Data_Analysis Analyze and Compare MICs and FICI values MIC_Determination->Data_Analysis FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->FICI_Calculation FICI_Calculation->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the cross-resistance of an antifungal agent.

Conclusion and Future Directions

Based on the currently available information, a definitive statement on the cross-resistance profile of this compound cannot be made. The potentiation of polyene activity suggests a mechanism of action that may differ from that of azoles and echinocandins, which could imply a lack of cross-resistance with these classes. However, without experimental data, this remains speculative.

To fully understand the potential of this compound as a novel antifungal agent, the following research is imperative:

  • In-depth Mechanistic Studies: Elucidation of the precise molecular target and mechanism of action of this compound.

  • Comprehensive In Vitro Susceptibility Testing: Generation of MIC data for this compound against a large and diverse panel of clinically relevant fungal isolates, including those with well-characterized resistance to current antifungal therapies.

  • In Vivo Efficacy Studies: Evaluation of the efficacy of this compound in animal models of fungal infections, particularly those caused by drug-resistant strains.

The scientific community awaits further research to fill these critical knowledge gaps and to determine the true therapeutic potential of this compound in an era of increasing antifungal resistance.

References

A Comparative Guide to Fungal Cell Membrane Disruption: Neoenactin B2 and Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neoenactin B2 and other prominent antifungal agents that target the fungal cell membrane. The information presented herein is intended to support research and development efforts in the field of mycology and drug discovery. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for evaluating fungal cell membrane interactions.

Introduction to Antifungal Agents Targeting the Cell Membrane

The fungal cell membrane, a critical barrier for maintaining cellular integrity and function, presents a prime target for antifungal therapy. Its unique composition, particularly the presence of ergosterol (B1671047) instead of cholesterol, allows for selective targeting by various antifungal compounds. This guide focuses on this compound and compares its activity with three established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Terbinafine (an allylamine).

This compound is a member of the neoenactin family of antibiotics, which are known to possess antifungal properties. While specific data on this compound is limited, neoenactins are reported to exhibit their antifungal effects through the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for protein modification and function.[1] Notably, neoenactins have been shown to potentiate the activity of polyene antibiotics, such as Amphotericin B.[2]

Amphotericin B remains a potent, broad-spectrum antifungal agent. Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disruption of membrane integrity results in the leakage of intracellular components and ultimately, cell death.[1]

Fluconazole , a widely used azole antifungal, inhibits the synthesis of ergosterol by targeting the enzyme lanosterol (B1674476) 14-α-demethylase.[1][3] This disruption in the ergosterol biosynthesis pathway alters membrane fluidity and function, leading to the inhibition of fungal growth.

Terbinafine , an allylamine (B125299) antifungal, also interferes with ergosterol biosynthesis but at an earlier step than azoles. It specifically inhibits the enzyme squalene (B77637) epoxidase, leading to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.

Comparative Efficacy

Antifungal AgentMechanism of ActionCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound N-myristoyltransferase inhibition (putative)[1]Data not availableData not available
Amphotericin B Ergosterol binding and pore formation[1]0.25 - 1.00.5 - 2.0
Fluconazole Lanosterol 14-α-demethylase inhibition[3]0.25 - 4.016 - >64
Terbinafine Squalene epoxidase inhibition0.03 - 8.00.03 - 1.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanisms of Action: A Visual Representation

To better understand the distinct ways these antifungal agents interact with the fungal cell, the following diagrams illustrate their primary mechanisms of action.

Antifungal_Mechanisms cluster_Neoenactin This compound cluster_Amphotericin Amphotericin B cluster_Azole_Allylamine Fluconazole & Terbinafine Neoenactin This compound NMT N-myristoyltransferase (NMT) Neoenactin->NMT Inhibits Myristoylation Myristoylation NMT->Myristoylation Protein Fungal Proteins Protein->Myristoylation DysfunctionalProtein Dysfunctional Myristoylated Proteins Myristoylation->DysfunctionalProtein CellDeath1 Cell Death DysfunctionalProtein->CellDeath1 Amphotericin Amphotericin B Ergosterol Ergosterol Amphotericin->Ergosterol Binds to Pore Pore Formation Amphotericin->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Pore Leakage Ion Leakage Pore->Leakage CellDeath2 Cell Death Leakage->CellDeath2 Fluconazole Fluconazole Demethylase Lanosterol 14-α- demethylase Fluconazole->Demethylase Inhibits Terbinafine Terbinafine SqualeneEpoxidase Squalene Epoxidase Terbinafine->SqualeneEpoxidase Inhibits Squalene Squalene Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Lanosterol->Demethylase Ergosterol_Synth Ergosterol Demethylase->Ergosterol_Synth Membrane_Dys Dysfunctional Cell Membrane Ergosterol_Synth->Membrane_Dys Growth_Inhibition Growth Inhibition Membrane_Dys->Growth_Inhibition

Caption: Mechanisms of action for this compound, Amphotericin B, Fluconazole, and Terbinafine.

Experimental Protocols for Assessing Membrane Interaction

To quantitatively assess the interaction of antifungal compounds with the fungal cell membrane, several established experimental protocols can be employed. This section details the methodologies for three key assays: a membrane permeability assay using SYTOX® Green, a membrane potential assay using DiSC3(5), and an ergosterol quantification assay.

Experimental Workflow: An Overview

The following diagram illustrates a general workflow for evaluating the effect of an antifungal agent on the fungal cell membrane.

Experimental_Workflow start Start culture Culture Fungal Strain start->culture prepare Prepare Fungal Cell Suspension culture->prepare treat Treat with Antifungal Compound prepare->treat control Prepare Untreated Control prepare->control assay Perform Membrane Interaction Assay treat->assay control->assay sytox SYTOX® Green Assay (Permeability) assay->sytox Option 1 disc3 DiSC3(5) Assay (Membrane Potential) assay->disc3 Option 2 ergosterol Ergosterol Quantification (HPLC) assay->ergosterol Option 3 measure Measure Assay-Specific Signal sytox->measure disc3->measure ergosterol->measure analyze Analyze and Compare Data measure->analyze end End analyze->end

Caption: General workflow for assessing antifungal-membrane interactions.

Detailed Experimental Protocols

Principle: SYTOX® Green is a fluorescent nucleic acid stain that cannot penetrate the intact plasma membrane of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Methodology:

  • Fungal Cell Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a final concentration of approximately 1 x 10^6 cells/mL.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the fungal cell suspension to each well.

    • Add 50 µL of the antifungal compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the respective wells. Include a positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (buffer only).

    • Add SYTOX® Green to each well to a final concentration of 1 µM.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for up to 60 minutes) with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and SYTOX® Green only) from all readings.

    • Plot the fluorescence intensity against time for each concentration of the antifungal agent. An increase in fluorescence indicates membrane permeabilization.

Principle: DiSC3(5) is a fluorescent dye that accumulates in hyperpolarized fungal membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released into the medium, resulting in an increase in fluorescence.

Methodology:

  • Fungal Cell Preparation:

    • Prepare a fungal cell suspension as described in Protocol 1.

  • Dye Loading:

    • Incubate the cell suspension with DiSC3(5) at a final concentration of 0.2 µM in the dark for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

  • Assay Setup:

    • Transfer the dye-loaded cell suspension to a cuvette or a 96-well black microplate.

    • Record the baseline fluorescence.

    • Add the antifungal compound at the desired concentration.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorometer or a fluorescence plate reader with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.

  • Data Analysis:

    • The increase in fluorescence intensity is indicative of membrane depolarization. The rate and magnitude of the fluorescence increase can be compared between different antifungal agents.

Principle: This assay measures the total cellular ergosterol content, which can be affected by inhibitors of the ergosterol biosynthesis pathway.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a liquid medium to the mid-logarithmic phase.

    • Expose the cultures to different concentrations of the antifungal agent for a defined period (e.g., 4-16 hours).

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation and wash them with sterile water.

    • Saponify the cell pellet by heating at 85°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • HPLC Analysis:

    • Evaporate the n-heptane extract to dryness and resuspend the residue in methanol.

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Detect ergosterol by its characteristic absorbance spectrum with peaks at 282 nm.

  • Data Analysis:

    • Quantify the ergosterol content by comparing the peak area to a standard curve of purified ergosterol.

    • Calculate the percentage of ergosterol reduction in treated cells compared to untreated controls.

Conclusion

This guide provides a comparative overview of this compound and other key antifungal agents that target the fungal cell membrane. While the precise mechanism and quantitative efficacy of this compound require further investigation, its reported potentiation of polyene antibiotics suggests a valuable area for future research. The detailed experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the membrane-disrupting properties of novel and existing antifungal compounds, ultimately contributing to the development of more effective therapies for fungal infections.

References

Validating the Antifungal Potentiation of Neoenactin B2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neoenactin B2, a potential antifungal agent, and its potentiation effects. While direct quantitative data on the synergistic interactions of this compound remains limited in publicly available literature, this document outlines the established methodologies for validating such effects and compares its proposed mechanism of action with that of established antifungal drugs, caspofungin and micafungin.

Executive Summary

This compound belongs to a class of antibiotics that have been shown to possess antifungal properties. Its purported mechanism of action involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. This mode of action presents a promising avenue for combination therapy, potentially enhancing the efficacy of existing antifungal agents and overcoming resistance. This guide details the experimental protocols required to quantify this potentiation and provides a framework for comparing its performance with leading antifungal drugs.

Comparative Analysis of Antifungal Agents

A comprehensive understanding of this compound's potential requires a comparison with established antifungal drugs. The following table summarizes the key characteristics of this compound, Caspofungin, and Micafungin.

FeatureThis compoundCaspofunginMicafungin
Target N-myristoyltransferase (NMT)β-(1,3)-D-glucan synthase[1][2][3][4]β-(1,3)-D-glucan synthase[5][6][7][8]
Mechanism of Action Inhibits the covalent attachment of myristate to N-terminal glycine (B1666218) residues of essential fungal proteins, disrupting protein function and localization.Non-competitively inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell lysis.[1][2]Non-competitively inhibits the synthesis of β-(1,3)-D-glucan, disrupting fungal cell wall integrity and leading to osmotic instability and cell death.[5][6][8]
Spectrum of Activity Reported activity against yeasts and fungi.Broad activity against Candida and Aspergillus species.[1][2]Potent activity against a broad range of Candida and Aspergillus species.[5][7]
Antifungal Potentiation Potentiates the activity of polyene antifungal antibiotics.[9]Shows synergistic or additive effects with other antifungal classes.Demonstrates synergistic or additive effects when combined with other antifungals.

Quantitative Validation of Antifungal Potentiation

To rigorously validate the antifungal potentiation of this compound, standardized in vitro methods are employed. The following tables present a template for summarizing the results from checkerboard and time-kill assays. Due to the lack of specific published data for this compound, placeholder data is used for illustrative purposes.

Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effect of a drug combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction. An FIC index of ≤ 0.5 is indicative of synergy.

Fungal SpeciesAntifungal AgentThis compound MIC (µg/mL)Antifungal MIC (µg/mL)Combination MIC (this compound / Antifungal) (µg/mL)FIC IndexInterpretation
Candida albicansAmphotericin B[Data not available][Data not available][Data not available][Data not available][Data not available]
Aspergillus fumigatusCaspofungin[Data not available][Data not available][Data not available][Data not available][Data not available]
Cryptococcus neoformansMicafungin[Data not available][Data not available][Data not available][Data not available][Data not available]

Table 2: Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect of a drug combination over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Fungal SpeciesTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hLog10 CFU/mL at 48h
Candida albicansControl5.0[Data not available][Data not available]
This compound (alone)5.0[Data not available][Data not available]
Antifungal X (alone)5.0[Data not available][Data not available]
This compound + Antifungal X5.0[Data not available][Data not available]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Checkerboard Assay Protocol
  • Preparation of Antifungal Agents: Stock solutions of this compound and the comparative antifungal agent are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made horizontally, and serial dilutions of the other antifungal agent are made vertically. This creates a matrix of varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Reading and FIC Calculation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible growth. The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Analysis Protocol
  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the checkerboard assay.

  • Drug Exposure: The fungal suspension is exposed to different concentrations of this compound alone, the comparative antifungal agent alone, and the combination of both at their respective MICs or sub-MICs. A growth control without any drug is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.

  • Colony Counting and Analysis: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point and treatment condition. The results are plotted as log10 CFU/mL versus time.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Antifungal_Potentiation_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_interpretation Interpretation A Prepare Antifungal Stock Solutions C Checkerboard Assay (96-well plate) A->C D Time-Kill Curve Analysis A->D B Prepare Fungal Inoculum B->C B->D E Determine MICs and Calculate FIC Index C->E F Plot Log10 CFU/mL vs. Time D->F G Assess Synergy, Additivity, or Antagonism E->G F->G

Experimental workflow for validating antifungal potentiation.

N_Myristoylation_Pathway cluster_input Inputs cluster_enzyme Enzyme cluster_inhibition Inhibition cluster_output Output cluster_function Cellular Function Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine containing Protein Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Neoenactin_B2 This compound Neoenactin_B2->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction

Fungal N-myristoylation pathway inhibited by this compound.

Conclusion

This compound, with its unique mode of action targeting N-myristoyltransferase, holds potential as a valuable agent in combination antifungal therapy. While further research is required to generate specific quantitative data on its synergistic interactions, the experimental frameworks and comparative analysis provided in this guide offer a robust foundation for its continued investigation and development. The validation of its potentiation effects could lead to novel therapeutic strategies to combat challenging fungal infections.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Neoenactin B2, ensuring the safety of laboratory personnel and the environment. While this compound is not classified as a hazardous substance, proper handling and disposal are crucial components of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

In the event of accidental contact, follow these first aid measures:

  • After Inhalation: Move the individual to fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • After Eye Contact: Rinse out with plenty of water.

  • If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Step-by-Step Disposal Protocol for this compound

This protocol is based on the known chemical properties of polyene macrolides, the class of compounds to which this compound belongs. These compounds are generally susceptible to degradation by oxidation, light, and pH changes.

Step 1: Preparation of Inactivation Solutions

Two primary methods for chemical inactivation are recommended: acidic and alkaline hydrolysis. Prepare one of the following solutions:

  • Acidic Solution: 0.01 M Hydrochloric Acid (HCl)

  • Alkaline Solution: 0.001 M Sodium Hydroxide (NaOH)

Step 2: Chemical Inactivation of this compound

  • For liquid waste containing this compound:

    • Add an equal volume of either the 0.01 M HCl or 0.001 M NaOH solution to the liquid waste.

    • Stir the mixture gently for a minimum of 2 hours. This holding time allows for the degradation of the polyene structure.

  • For solid this compound waste:

    • Dissolve the solid waste in a suitable solvent.

    • Add an equal volume of either the 0.01 M HCl or 0.001 M NaOH solution.

    • Stir the mixture for a minimum of 2 hours.

Step 3: Neutralization

  • If using the acidic inactivation method: Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

  • If using the alkaline inactivation method: Neutralize the resulting solution with a suitable acid (e.g., dilute HCl) until the pH is between 6.0 and 8.0.

Step 4: Final Disposal

  • Once neutralized, the inactivated solution can be safely disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • For solid waste that has been inactivated and neutralized, it can be disposed of in the regular laboratory trash.

Alternative Disposal Method: Incineration

If chemical inactivation is not feasible, incineration by a licensed waste disposal service is a suitable alternative. Ensure that all waste is properly packaged and labeled according to institutional and regulatory guidelines.

Summary of Inactivation Parameters

ParameterAcidic HydrolysisAlkaline Hydrolysis
Reagent 0.01 M Hydrochloric Acid (HCl)0.001 M Sodium Hydroxide (NaOH)
Reaction Time Minimum 2 hoursMinimum 2 hours
Neutralization Required (with base)Required (with acid)

Experimental Workflow for this compound Disposal

This compound Disposal Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe choose_method Choose Inactivation Method ppe->choose_method acid Acidic Hydrolysis (0.01 M HCl) choose_method->acid Option 1 alkaline Alkaline Hydrolysis (0.001 M NaOH) choose_method->alkaline Option 2 react React for Minimum 2 Hours acid->react alkaline->react neutralize Neutralize to pH 6.0 - 8.0 react->neutralize dispose_liquid Dispose Liquid Down Drain with Water neutralize->dispose_liquid For Liquid Waste dispose_solid Dispose Solid in Regular Trash neutralize->dispose_solid For Solid Waste end_liquid End dispose_liquid->end_liquid end_solid End dispose_solid->end_solid

This compound Disposal Workflow

Personal protective equipment for handling Neoenactin B2

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Safe Handling and Use of Neoenactin B2

For the attention of researchers, scientists, and professionals in drug development, this document outlines crucial safety protocols, operational procedures, and disposal plans for the handling of this compound. The information is intended to be an immediate and essential resource to ensure laboratory safety and logistical efficiency.

Personal Protective Equipment and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, bioactive compounds of the polyene macrolactam class. A thorough institutional risk assessment should precede any handling of this substance.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Specification
Hand Protection Wear chemical-resistant nitrile or neoprene gloves. Contaminated gloves should be changed immediately.
Eye Protection Use safety glasses equipped with side shields or chemical safety goggles.
Skin and Body Protection A fully fastened laboratory coat is required. For enhanced protection, consider the use of disposable sleeves.
Respiratory Protection All work should be performed in a well-ventilated area. If the substance is in powder form or if aerosols may be generated, a certified chemical fume hood or a properly fitted NIOSH-approved respirator is mandatory.

Operational and Emergency Procedures

2.1 Engineering Controls

  • Ventilation: Operations involving this compound must be carried out in a laboratory with adequate ventilation. A certified chemical fume hood is required for any procedure with the potential to generate dust or aerosols.

  • Safety Equipment: A fully functional eye wash station and safety shower must be easily accessible in the immediate vicinity of the workspace.

2.2 Hygiene Practices

  • Avoid the inhalation of any dust or aerosols.

  • Prevent contact with eyes, skin, and clothing.

  • Hands should be washed thoroughly after handling the substance and before any break times.

  • Any clothing that becomes contaminated should be removed promptly and laundered before being worn again.

2.3 Spill Response Protocol

  • Minor Spills (Solid Form):

    • Secure the area and wear the appropriate PPE as detailed in Table 1.

    • To prevent the generation of dust, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully transfer the contained material into a clearly labeled, sealed waste container.

    • Decontaminate the affected area using a suitable cleaning agent and water.

  • Major Spills:

    • Immediately evacuate the area and prevent re-entry.

    • Notify the designated emergency response team for your institution.

    • Do not attempt to clean up a major spill without specialized training and equipment.

2.4 First Aid Measures

Table 2: First Aid for Exposure to this compound

Exposure RouteFirst Aid Instructions
Inhalation Relocate the individual to an area with fresh air. If breathing has ceased, administer artificial respiration and seek immediate medical help.
Skin Contact Immediately rinse the affected skin with soap and copious amounts of water for a minimum of 15 minutes. Remove any contaminated attire.
Eye Contact Flush the eyes immediately with a gentle stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids periodically.
Ingestion Do not induce vomiting. The mouth should be rinsed with water. Immediate medical attention is required.

Storage and Disposal Protocols

3.1 Storage Conditions

  • Store this compound in a container that is tightly sealed and protected from light.

  • The storage location should be cool, dry, and well-ventilated.

  • As polyene compounds can be sensitive to degradation from light, heat, and air, it is crucial to protect the substance from these elements.

  • Ensure storage is away from incompatible substances, such as strong oxidizing agents.

3.2 Disposal Plan

  • All waste, including contaminated materials, that has come into contact with this compound must be treated as hazardous waste.

  • Disposal must be in strict adherence to all relevant federal, state, and local environmental laws.

  • Under no circumstances should this material be allowed to enter drainage systems or natural waterways.

  • A licensed and professional waste disposal service should be engaged for the final disposal of this substance.

Experimental Protocol: Antifungal Potentiation Checkerboard Assay

The following protocol details a checkerboard broth microdilution method to quantify the synergistic antifungal effect of this compound when combined with a primary antifungal agent like Amphotericin B.

4.1 Materials Required

  • This compound

  • Amphotericin B

  • A susceptible fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium, with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate spectrophotometer

4.2 Step-by-Step Methodology

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and Amphotericin B in an appropriate solvent (e.g., DMSO) to create concentrated stock solutions.

    • Perform serial 2-fold dilutions of each antifungal agent in RPMI-1640 medium to create a range of working concentrations.

  • Checkerboard Plate Setup:

    • Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.

    • Add 50 µL of the serially diluted this compound solutions to the columns of the plate.

    • Add 50 µL of the serially diluted Amphotericin B solutions to the rows of the plate, creating a concentration matrix.

    • Ensure that control wells containing each drug individually are included.

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strain overnight in a suitable broth medium.

    • Dilute the fungal culture in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the prepared checkerboard plate with 100 µL of the standardized fungal suspension.

    • Incubate the plate at 35°C for a period of 24 to 48 hours.

  • Analysis of Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent(s) that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 530 nm.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Amphotericin B in combination / MIC of Amphotericin B alone)

    • The FICI value is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualization of Proposed Mechanism of Action

This compound has been shown to enhance the antifungal effects of polyene antibiotics. The primary mechanism of polyenes involves binding to ergosterol (B1671047), a key component of the fungal cell membrane, which leads to the formation of pores, ion leakage, and ultimately cell death. It is proposed that this compound facilitates this process, possibly by disrupting the cell membrane and increasing the accessibility of ergosterol to the polyene, or by inhibiting the biosynthesis of ergosterol, thus making the fungal cell more vulnerable.

Proposed_Mechanism_of_Neoenactin_B2_Potentiation Proposed Mechanism of Action for this compound Potentiation cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior ergosterol Ergosterol pore Membrane Pore ergosterol->pore Leads to formation of polyene Polyene Antibiotic (e.g., Amphotericin B) polyene->ergosterol Binds to leakage Ion Leakage pore->leakage Results in neoenactin This compound neoenactin->ergosterol Increases ergosterol accessibility or disrupts membrane integrity death Cell Death leakage->death Causes

Caption: A diagram illustrating the proposed synergistic mechanism of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.